rac-5-Methylnicotine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/t11-/m0/s1 |
InChI Key |
WPPLPODBERCBRQ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)[C@@H]2CCCN2C |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Synthesis and Purification of rac-5-Methylnicotine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of racemic 5-methylnicotine, a nicotine analog of interest in pharmacological research. The document details a plausible synthetic pathway, experimental protocols, and methods for purification, alongside a visualization of the relevant nicotinic acetylcholine receptor signaling pathway.
Synthetic Strategy
The synthesis of rac-5-methylnicotine can be approached as a multi-step process commencing with the commercially available starting material, 3,5-lutidine. The overall strategy involves the oxidation of one of the methyl groups of 3,5-lutidine to a carboxylic acid, yielding 5-methylnicotinic acid. This intermediate is then converted to its methyl ester, which serves as a precursor for the formation of the pyrrolidine ring, characteristic of nicotine analogs. The subsequent steps involve the formation of 5-methyl-nornicotine, which is then N-methylated to afford the final product, this compound.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis of this compound.
Synthesis of 5-Methylnicotinic Acid
The initial step involves the selective oxidation of one methyl group of 3,5-lutidine. A common and effective method utilizes potassium permanganate as the oxidizing agent.[1][2]
Protocol:
-
In a suitable reaction vessel, dissolve 3,5-lutidine in water.
-
Slowly add potassium permanganate to the solution while maintaining the temperature between 25-35°C.
-
After the addition is complete, continue stirring the reaction mixture at 30°C for 15-18 hours.
-
Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid to precipitate the byproduct, 3,5-pyridinedicarboxylic acid, which is removed by filtration.
-
Further adjust the pH of the filtrate to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.
-
Collect the crude product by centrifugation or filtration.
-
Purify the crude product by recrystallization from ethanol.
Synthesis of Methyl 5-Methylnicotinate
The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions. Thionyl chloride is an effective reagent for this esterification.[3]
Protocol:
-
Suspend 5-methylnicotinic acid in methanol under an inert atmosphere.
-
Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature between 20-25°C.
-
After the addition, heat the reaction mixture to reflux for 4 hours.
-
Remove the methanol under reduced pressure.
-
Add ice water to the residue and neutralize with a saturated sodium carbonate solution to a pH of 7-10.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methylnicotinate.
Synthesis of rac-5-Methyl-nornicotine
This step involves the formation of the pyrrolidine ring. A plausible method, analogous to the synthesis of deuterated nornicotine, involves the condensation of methyl 5-methylnicotinate with a suitable pyrrolidinone derivative to form a myosmine analog, which is then reduced.[4]
Hypothetical Protocol (based on analogous synthesis):
-
In an inert atmosphere, dissolve N-trimethylsilyl-2-pyrrolidinone in a suitable aprotic solvent (e.g., THF) and cool to -78°C.
-
Add n-butyllithium dropwise and stir for a designated period.
-
Add a solution of methyl 5-methylnicotinate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and perform an aqueous workup.
-
The resulting intermediate (5-methyl-myosmine) is then reduced using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.
-
After reduction, the solvent is removed, and the residue is worked up to isolate the crude rac-5-methyl-nornicotine.
Synthesis of this compound (N-Methylation)
The final step is the N-methylation of the pyrrolidine nitrogen of 5-methyl-nornicotine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[5][6]
Protocol:
-
Dissolve rac-5-methyl-nornicotine in an excess of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
Purification
Purification of the final product is crucial to obtain this compound of high purity for research purposes. A combination of techniques may be employed.
Protocol:
-
Extraction: Following the N-methylation reaction, an acid-base extraction can be used to separate the basic product from non-basic impurities.
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for the purification of nicotine analogs.
-
Distillation: The purified this compound, which is an oil, can be further purified by vacuum distillation to remove any remaining non-volatile impurities.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps.
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | 3,5-Lutidine | Potassium permanganate | 5-Methylnicotinic Acid | ~50 | >99 (after recrystallization) | [1][7] |
| 2 | 5-Methylnicotinic Acid | Thionyl chloride, Methanol | Methyl 5-Methylnicotinate | 98.2 | - | [3] |
| 4 | rac-5-Methyl-nornicotine | Formaldehyde, Formic acid | This compound | High | - | [5][6] |
Note: The yield and purity for the synthesis of rac-5-methyl-nornicotine (Step 3) are not provided as the protocol is hypothetical and based on analogous reactions.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
5-Methylnicotine, as a nicotine analog, is expected to exert its pharmacological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). The activation of these ligand-gated ion channels initiates a cascade of intracellular signaling events. A simplified representation of the nAChR signaling pathway is shown below.
Caption: Simplified nAChR signaling pathway.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methylnicotine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylnicotine, a nicotine analog, presents a compelling area of study for researchers in neuroscience, pharmacology, and drug development. As with other nicotine derivatives, the addition of a methyl group to the nicotine scaffold can significantly alter its chemical and physical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of the isomers of 5-methylnicotine, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The information is presented to facilitate further research and development of novel therapeutic agents targeting the cholinergic system.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-Methylnicotine and its Precursor
| Property | 5-Methylnicotine | 5-Methylnicotinic Acid |
| Molecular Formula | C₁₁H₁₆N₂[1] | C₇H₇NO₂ |
| Molecular Weight | 176.26 g/mol [1] | 137.14 g/mol |
| Melting Point | Data not available | 210-212 °C |
| Boiling Point | Data not available | 303.9 ± 22.0 °C (Predicted) |
| Density | Data not available | 1.230 ± 0.06 g/cm³ (Predicted) |
| pKa | Data not available | 2.27 ± 0.10 (Predicted) |
| LogP | Data not available | 1.23 (Predicted) |
Spectroscopic Data
Detailed experimental NMR and IR spectra for the individual isomers of 5-methylnicotine are not widely published. However, mass spectrometry data for methylnicotine isomers are available.
Mass Spectrometry: Electron impact (EI) mass spectrometry of methylnicotine isomers, including 5-methylnicotine, typically shows a molecular ion (M+) peak at m/z = 176 . The base peak is observed at m/z = 84 , corresponding to the N-methylpyrrolidine fragment. This fragmentation pattern is characteristic of nicotine and its analogs where the pyrrolidine ring is cleaved.[2]
Synthesis of 5-Methylnicotine Isomers
A detailed, stereoselective synthesis protocol for cis- and trans-5-methylnicotine is not extensively described in the literature. However, a general approach involves the synthesis of the precursor 5-methylnicotinic acid, followed by a series of reactions to form the pyrrolidine ring and subsequent N-methylation. The separation of the resulting diastereomers can be achieved using chiral chromatography techniques.
A plausible synthetic route would involve:
-
Synthesis of 5-methylnicotinic acid: This can be achieved through the oxidation of 3,5-dimethylpyridine.
-
Amide coupling: 5-methylnicotinic acid can be coupled with a suitable proline derivative.
-
Reduction and cyclization: A series of reduction and cyclization steps would form the pyrrolidine ring attached to the pyridine at the 3-position.
-
N-methylation: The secondary amine on the pyrrolidine ring is methylated to yield 5-methylnicotine.
-
Isomer Separation: The resulting mixture of cis- and trans- isomers can be separated using chiral high-performance liquid chromatography (HPLC).
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
5-methylnicotine isomers, like nicotine, exert their biological effects primarily by interacting with nAChRs, which are ligand-gated ion channels. The two major nAChR subtypes in the brain are the α7 and α4β2 receptors. The stereochemistry of the 5-methyl group significantly influences the binding affinity and functional activity at these receptor subtypes.
Signaling Pathways
Activation of α7 and α4β2 nAChRs by agonists such as 5-methylnicotine initiates a cascade of intracellular signaling events.
References
In Vitro Biological Activity of rac-5-Methylnicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current in vitro biological data available for rac-5-Methylnicotine, a synthetic analog of nicotine. The information presented herein is intended to support researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development by summarizing the known molecular interactions and experimental methodologies related to this compound. While data on this compound is limited, this document consolidates the existing findings to facilitate future research and development efforts.
Introduction
Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels. These receptors are implicated in a wide array of physiological and pathological processes, making them a significant target for drug discovery. The structural modification of nicotine has been a key strategy in the development of novel therapeutic agents with improved selectivity and efficacy for specific nAChR subtypes. This compound is one such analog, featuring a methyl group substitution on the pyridine ring. This guide focuses exclusively on the reported in vitro biological activity of the racemic form of 5-Methylnicotine.
Quantitative Data Summary
The in vitro biological activity of this compound has been primarily characterized through receptor binding assays. The available data on its binding affinity for various nAChR subtypes is summarized in the table below. To date, there is a notable absence of published data regarding the functional activity of this compound, such as its agonist or antagonist potency (e.g., EC50, IC50, Emax values).
Table 1: In Vitro Binding Affinity of this compound at Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Compound | Receptor Subtype | K_i_ (μM) |
| This compound | α4β2 | 13 |
| α4β4 | Negligible | |
| α3β4 | Negligible | |
| α7 | Negligible |
Data sourced from a study by Nielsen et al.[1]
The data clearly indicates that this compound possesses a low binding affinity for the α4β2 nAChR subtype, with a dissociation constant (K_i_) in the micromolar range.[1] Its affinity for the α4β4, α3β4, and α7 subtypes was found to be negligible in the same study.[1]
Experimental Protocols
The methodologies employed to obtain the binding affinity data presented in Table 1 are detailed below. These protocols are crucial for the replication and validation of the findings, as well as for the design of future experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i_) of this compound for various nAChR subtypes.
General Protocol:
-
Receptor Preparation: Membranes from cell lines stably expressing the desired human nAChR subtypes (α4β2, α4β4, α3β4, or α7) are prepared.
-
Radioligand Selection:
-
For α4β2, α4β4, and α3β4 subtypes, [³H]epibatidine is used as the radioligand.
-
For the α7 subtype, [³H]MLA (methyllycaconitine) is used.
-
-
Assay Conditions:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The incubation is carried out in an appropriate buffer system at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine or epibatidine).
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (K_i_) is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.
-
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways
Given the low binding affinity and the lack of functional data for this compound, its specific effects on downstream signaling pathways have not been elucidated. However, a general understanding of nAChR-mediated signaling is essential for contextualizing the potential, albeit weak, effects of this compound.
Nicotinic acetylcholine receptors are ionotropic receptors, meaning their activation directly leads to the opening of an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions causes depolarization of the cell membrane, which can trigger a variety of downstream cellular responses.
Generalized nAChR Signaling Pathway
Caption: Generalized signaling pathway upon nAChR activation.
It is important to note that the extent to which this compound can initiate these signaling events is likely minimal due to its low binding affinity. Further functional studies are required to determine if it acts as a very weak agonist, a competitive antagonist, or has no functional effect at the concentrations tested.
Conclusion and Future Directions
The current body of in vitro evidence on this compound is limited to its binding profile at several nAChR subtypes. The compound exhibits low affinity for the α4β2 subtype and negligible affinity for α4β4, α3β4, and α7 subtypes. A significant gap in knowledge exists regarding its functional activity and downstream signaling effects.
Future research should prioritize:
-
Functional Characterization: Conducting in vitro functional assays (e.g., two-electrode voltage clamp, patch-clamp, or fluorescence-based assays) to determine if this compound acts as an agonist, partial agonist, or antagonist at nAChR subtypes, and to quantify its potency and efficacy.
-
Enantiomeric Separation and Testing: Evaluating the in vitro activity of the individual (R)- and (S)-enantiomers of 5-Methylnicotine to determine if the observed low affinity is stereospecific.
-
Broader Subtype Screening: Expanding the binding and functional assays to a wider panel of nAChR subtypes to identify any potential off-target activities.
A more comprehensive understanding of the in vitro pharmacology of this compound will be crucial in determining its potential as a pharmacological tool or a lead compound for drug development.
References
Pharmacological Profile of cis- and trans-5-Methylnicotine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the geometric isomers, cis- and trans-5-methylnicotine, with a focus on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to support research and drug development efforts targeting the cholinergic system.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles. The α4β2 and α7 subtypes are among the most abundant and widely studied nAChRs in the brain, and they represent key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The pharmacological effects of nicotine, the primary psychoactive component of tobacco, are mediated through its interaction with these receptors. Structure-activity relationship (SAR) studies of nicotine and its analogs are crucial for the design of novel subtype-selective ligands with improved therapeutic potential and reduced side effects. The methylation of the nicotine scaffold is a common strategy to probe the steric and electronic requirements of the nAChR binding pocket. This guide focuses on the pharmacological profiles of cis- and trans-5-methylnicotine, two geometric isomers with distinct affinities and functional activities at α4β2 and α7 nAChRs.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Imax) of cis- and trans-5-methylnicotine at rat α4β2 and human α7 nAChRs. This data has been compiled from a key study by Xing et al. (2020) that systematically investigated the effects of methyl substitution on the pyrrolidine ring of nicotine.[1]
Table 1: Receptor Binding Affinities (Ki) of 5-Methylnicotine Isomers
| Compound | nAChR Subtype | Ki (µM) |
| trans-5-Methylnicotine | α4β2 | >100 |
| α7 | 1.8 ± 0.4 | |
| cis-5-Methylnicotine | α4β2 | >100 |
| α7 | >100 |
Data are presented as mean ± S.E.M. Ki values were determined by radioligand binding assays.
Table 2: Functional Activity (EC50 and Imax) of 5-Methylnicotine Isomers
| Compound | nAChR Subtype | EC50 (µM) | Imax (% of ACh) |
| trans-5-Methylnicotine | α4β2 | >300 | Not Active |
| α7 | 18 ± 2 | 80 ± 5 | |
| cis-5-Methylnicotine | α4β2 | Not Active | Not Active |
| α7 | Not Active | Not Active |
Data are presented as mean ± S.E.M. EC50 and Imax values were determined by two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the respective nAChR subtypes. Imax is expressed as the maximal current response relative to that of acetylcholine (ACh).
The data clearly indicate a significant stereoselectivity in the interaction of 5-methylnicotine isomers with nAChRs. trans-5-Methylnicotine demonstrates considerable agonist activity and respectable affinity at the α7 nAChR subtype , while showing negligible activity and affinity at the α4β2 subtype.[1] In stark contrast, cis-5-methylnicotine is essentially inactive at both receptor subtypes, displaying a low affinity and a lack of agonist activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of cis- and trans-5-methylnicotine.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol for nAChR Radioligand Binding Assay:
-
Membrane Preparation:
-
For α4β2 nAChRs, whole rat forebrain is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
For α7 nAChRs, membranes from cell lines stably expressing the human α7 nAChR (e.g., HEK-293 cells) are prepared.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
Radioligand:
-
For α4β2 nAChRs: [³H]epibatidine or [³H]cytisine at a concentration near its Kd.
-
For α7 nAChRs: [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine (MLA) at a concentration near its Kd.
-
-
A range of concentrations of the unlabeled test compound (cis- or trans-5-methylnicotine).
-
Assay buffer to reach the final volume.
-
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to saturate all specific binding sites.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting NSB from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique used to measure the functional properties (e.g., agonist potency and efficacy) of ligand-gated ion channels expressed in large cells, such as Xenopus laevis oocytes.
Protocol for TEVC Recording from Xenopus Oocytes:
-
Oocyte Preparation:
-
Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
-
The defolliculated oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7 or rat α4 and β2 subunits).
-
The injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., a saline solution containing NaCl, KCl, CaCl₂, MgCl₂, and a buffer like HEPES, pH 7.4).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte.
-
One electrode measures the membrane potential (voltage electrode).
-
The other electrode injects current into the oocyte (current electrode).
-
-
The membrane potential is clamped to a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
-
-
Drug Application:
-
Agonists (e.g., acetylcholine, cis- or trans-5-methylnicotine) are dissolved in the recording solution and applied to the oocyte via the perfusion system.
-
A concentration-response curve is generated by applying a range of agonist concentrations.
-
-
Data Acquisition and Analysis:
-
The current flowing across the oocyte membrane in response to agonist application is recorded.
-
The peak current amplitude at each agonist concentration is measured.
-
The concentration-response data are fitted to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Imax (the maximal response).
-
The Imax of the test compound is often expressed as a percentage of the maximal response to a standard agonist, such as acetylcholine.
-
Signaling Pathways and Experimental Workflows
The activation of nAChRs initiates a cascade of intracellular events. The following diagrams, created using the DOT language for Graphviz, illustrate the general signaling pathway for nAChR activation and a typical experimental workflow for characterizing novel ligands.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: General signaling pathway of nAChR activation.
Experimental Workflow for Ligand Characterization
Caption: Experimental workflow for pharmacological characterization.
Discussion and Conclusion
The pharmacological data presented in this guide highlight the pronounced stereoselectivity of the α7 nAChR for the trans isomer of 5-methylnicotine. The addition of a methyl group at the 5'-position of the pyrrolidine ring of nicotine has a profound impact on its interaction with nAChRs, with the spatial orientation of this methyl group being a critical determinant of activity.
The significant α7 agonist activity of trans-5-methylnicotine, coupled with its lack of activity at the α4β2 subtype, suggests that this compound could serve as a valuable pharmacological tool for selectively probing the function of α7 nAChRs. Furthermore, it represents a potential lead scaffold for the development of novel α7-selective agonists for the treatment of cognitive deficits and other neurological disorders where α7 nAChR activation is thought to be beneficial.
Conversely, the inactivity of cis-5-methylnicotine at both receptor subtypes underscores the steric constraints of the nAChR binding pocket. This information is equally valuable for guiding SAR studies and for building more accurate computational models of ligand-receptor interactions.
References
Toxicological Assessment of rac-5-Methylnicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. The toxicological profile of rac-5-Methylnicotine is not well-established, and this guide synthesizes the limited available data with comparative information from related compounds. All laboratory work should be conducted with appropriate safety precautions.
**Executive Summary
This compound is a synthetic analog of nicotine, classified as a tobacco alkaloid and also used as an insecticide.[1] A comprehensive toxicological profile for this compound is not publicly available. The majority of existing research focuses on its interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the central nervous system. This guide provides an in-depth analysis of the available data on this compound, primarily from a pivotal study that examined a "methyl scan" of nicotine's pyrrolidinium ring. Due to the scarcity of direct toxicological data, this document also presents a comparative assessment with the well-characterized toxicology of nicotine and its more extensively studied analog, 6-methylnicotine. This "read-across" approach offers a preliminary perspective on the potential toxicological properties of this compound.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary pharmacological data available for 5-methylnicotine comes from a study by Xing et al. (2020), which investigated the binding and functional activity of various methylated nicotine analogs at the two major nAChR subtypes in the brain: α4β2 and α7.[2][3] This research distinguished between the cis and trans isomers of 5-methylnicotine, revealing significant stereoselectivity in their receptor interactions.
Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of cis- and trans-5-methylnicotine for α4β2 and α7 nAChRs. The results indicate that the orientation of the methyl group at the 5-position of the pyrrolidinium ring critically influences receptor binding. Notably, cis-5'-methylnicotine displayed a low affinity for both receptor subtypes. In contrast, trans-5'-methylnicotine showed better tolerance at the α7 receptor compared to the α4β2 receptor.[2][3]
| Compound | Receptor Subtype | Kᵢ (nM) |
| (S)-Nicotine | α4β2 | 0.8 ± 0.1 |
| α7 | 1100 ± 100 | |
| trans-5'-Methylnicotine | α4β2 | 19 ± 2 |
| α7 | 1400 ± 200 | |
| cis-5'-Methylnicotine | α4β2 | 310 ± 40 |
| α7 | >10000 |
Table 1: Receptor binding affinities (Kᵢ) of 5-Methylnicotine isomers and (S)-Nicotine for α4β2 and α7 nAChRs. Data extracted from Xing et al. (2020).
Functional Activity (Agonism)
The functional effects of 5-methylnicotine isomers were assessed using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing human nAChRs. This technique measures the ion flow through the receptor channel upon agonist binding. The study found that cis-5'-methylnicotine lacked agonist activity at both α4β2 and α7 receptors. Conversely, trans-5'-methylnicotine retained considerable agonist activity at the α7 receptor.[2][3]
| Compound | Receptor Subtype | EC₅₀ (µM) | Iₘₐₓ (% of ACh) |
| (S)-Nicotine | α4β2 | 1.9 ± 0.3 | 85 ± 5 |
| α7 | 11 ± 1 | 90 ± 6 | |
| trans-5'-Methylnicotine | α4β2 | 22 ± 4 | 70 ± 8 |
| α7 | 18 ± 3 | 80 ± 7 | |
| cis-5'-Methylnicotine | α4β2 | >100 | <5 |
| α7 | >100 | <5 |
Table 2: Functional agonist potencies (EC₅₀) and maximal responses (Iₘₐₓ) of 5-Methylnicotine isomers and (S)-Nicotine at α4β2 and α7 nAChRs. Data extracted from Xing et al. (2020).
Comparative Toxicology
Given the absence of comprehensive toxicological studies on this compound, a comparative analysis with nicotine and 6-methylnicotine is presented to provide a preliminary risk assessment framework.
Acute Toxicity
| Compound | Test Species | Route | LD₅₀ | Reference(s) |
| Nicotine | Human (estimated) | Oral | 6.5 - 13 mg/kg | [4] |
| Rat | Oral | 50 mg/kg | [3][5] | |
| Mouse | Oral | 3 mg/kg | [3][5] | |
| 6-Methylnicotine | Rat (in vivo study) | Intravenous | More toxic than nicotine (quantitative LD₅₀ not specified) | [6] |
| Rat (in vivo study) | Not specified | LD₅₀ is 1.5-3 fold lower than nicotine | [7] | |
| This compound | - | - | No data available | - |
Table 3: Comparative acute toxicity (LD₅₀) values.
Cytotoxicity
In vitro cytotoxicity studies have demonstrated that nicotine and 6-methylnicotine can reduce cell viability in a dose-dependent manner. Studies on 6-methylnicotine suggest it may have a greater cytotoxic potential than nicotine.
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| Nicotine | MRC-5 (lung fibroblasts) | MTT | 2 mM concentration reduced viability to 50%. | [8] |
| Keratinocytes, Hepatocytes | MTT | Concentration-dependent cytotoxicity. | [9] | |
| 6-Methylnicotine | Human Bronchial Epithelial Cells (HBEC3-KT) | Not specified | Increased cytotoxicity compared to nicotine. | [2] |
| Human Bronchial Epithelial Cells (BEAS-2B) | CCK-8 | More sensitive to 6-MN than nicotine. | [7][10] | |
| This compound | - | - | No data available | - |
Table 4: Comparative in vitro cytotoxicity data.
Genotoxicity
The mutagenic potential of nicotine and its analogs is a critical toxicological endpoint. The bacterial reverse mutation assay (Ames test) is a common method for assessing genotoxicity.
| Compound | Test System | Key Findings | Reference(s) |
| Nicotine | Salmonella typhimurium (Ames Test) | Generally considered not mutagenic, though some studies show genotoxic effects at high concentrations. | [6] |
| 6-Methylnicotine | Salmonella typhimurium (Ames Test) | E-liquid formulations showed similar mutagenicity to nicotine salt formulations. | [11] |
| This compound | - | No data available | - |
Table 5: Comparative genotoxicity data.
Experimental Protocols
Radioligand Binding Assay (for nAChR Affinity)
This protocol is a representative method based on the study by Xing et al. (2020) and other standard procedures.[2][4][11][12][13]
-
Membrane Preparation: Rat brain tissue (for native receptors) or cultured cells expressing the desired nAChR subtype are homogenized in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane fraction) is resuspended in fresh buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated for a defined period (e.g., 60-75 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Kᵢ) of the test compound is calculated from its IC₅₀ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay (for Functional Activity)
This is a representative protocol for assessing agonist activity at ligand-gated ion channels expressed in Xenopus oocytes.[14][15][16][17][18]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. They are then microinjected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2, or α7). The oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound (e.g., this compound) is applied to the oocyte at various concentrations through the perfusion system.
-
Data Acquisition: The current flowing across the oocyte membrane in response to the compound application is recorded.
-
Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated, and the EC₅₀ (concentration for half-maximal response) and Iₘₐₓ (maximal response, often relative to a standard agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.
MTT Assay (for Cytotoxicity)
This is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][19][20][21]
-
Cell Seeding: The chosen cell line (e.g., human lung fibroblasts, bronchial epithelial cells) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). Control wells with medium alone and a vehicle control are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (concentration that inhibits 50% of cell viability) can be calculated.
Bacterial Reverse Mutation Assay (Ames Test)
This is a representative protocol for assessing the mutagenic potential of a chemical.[6][22][23][24]
-
Strain Selection: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
-
Metabolic Activation: The test is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation that occurs in mammals.
-
Exposure: The bacterial tester strains are exposed to various concentrations of the test compound (e.g., this compound) in the presence of a small amount of histidine.
-
Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to a histidine-independent state will be able to grow and form colonies. The number of revertant colonies is counted for each plate.
-
Data Analysis: The mutagenic potential of the compound is determined by comparing the number of revertant colonies in the test plates to the number of spontaneous revertant colonies in the negative control plates. A dose-dependent increase of at least two-fold in the number of revertants is typically considered a positive result. Positive controls with known mutagens are run in parallel to ensure the validity of the assay.
Conclusion and Future Directions
The available data on this compound is currently limited to its interactions with nAChRs, where it displays significant stereoselectivity. The trans isomer retains considerable activity at the α7 nAChR, while the cis isomer is largely inactive at both α4β2 and α7 subtypes. There is a critical lack of information regarding its broader toxicological profile, including acute toxicity, cytotoxicity, and genotoxicity.
Comparative analysis with nicotine and 6-methylnicotine suggests that methylation of the nicotine scaffold can lead to altered toxicity profiles, with 6-methylnicotine appearing to be more toxic than the parent compound. This underscores the necessity for a thorough and direct toxicological evaluation of this compound.
Future research should prioritize:
-
Acute toxicity studies (in vivo) to determine the LD₅₀ via relevant routes of exposure.
-
In vitro cytotoxicity assays using a panel of relevant human cell lines (e.g., pulmonary, hepatic, neuronal).
-
A full battery of genotoxicity tests , including the Ames test, an in vitro mammalian cell micronucleus test, and a chromosomal aberration assay.
-
Repeated dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
A comprehensive understanding of the toxicology of this compound is essential for any future consideration of its use in consumer products or as a research tool.
References
- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, mutagenicity and genotoxicity of electronic cigarettes emission aerosols compared to cigarette smoke: the REPLICA project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. 2.3. Radioligand Binding Experiments [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 17. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. imperialbrandsscience.com [imperialbrandsscience.com]
- 24. reynoldsscience.com [reynoldsscience.com]
In Vivo Effects of rac-5-Methylnicotine Administration: A Technical Guide for Researchers
Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vivo studies on the administration of rac-5-Methylnicotine. Therefore, this document provides a comprehensive guide based on the known in vitro effects of its stereoisomers and established in vivo methodologies for evaluating novel nicotinic acetylcholine receptor (nAChR) agonists. The quantitative data and experimental protocols are extrapolated from studies on nicotine and other closely related analogs.
Introduction
Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nAChRs.[1] The modulation of these receptors has been a focal point for drug development, targeting conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The synthesis and evaluation of nicotine analogs, such as this compound, are crucial for understanding the structure-activity relationships that govern nAChR subtype selectivity and for the development of novel therapeutics with improved efficacy and reduced side effects.
This compound is a chiral molecule existing as a racemic mixture of two enantiomers: (S)-cis-5'-Methylnicotine and (R)-trans-5'-Methylnicotine. Understanding the in vivo pharmacology of this racemic mixture is essential for predicting its therapeutic potential and toxicological profile. This guide summarizes the available in vitro data for the enantiomers of 5-Methylnicotine and outlines the standard in vivo experimental workflows used to characterize such compounds.
In Vitro Receptor Pharmacology of 5-Methylnicotine Enantiomers
A "methyl scan" of the pyrrolidinium ring of nicotine has provided valuable insights into how methylation at the 5' position affects interactions with the two major nAChR subtypes in the brain: α4β2 and α7.[1][2][3]
Key Findings:
-
trans-5'-Methylnicotine: This enantiomer is well-tolerated by α7 nAChRs, retaining considerable activity at this subtype.[1][2] In contrast, its interaction with α4β2 nAChRs is less favorable compared to nicotine.[1][2]
-
cis-5'-Methylnicotine: This enantiomer displays low affinity and lacks agonist activity at both α4β2 and α7 nAChRs.[1][2]
These in vitro findings suggest that the in vivo effects of this compound would likely be dominated by the activity of the trans-enantiomer at α7 nAChRs, with potentially reduced α4β2-mediated effects compared to nicotine.
Table 1: In Vitro Receptor Binding and Functional Activity of 5'-Methylnicotine Enantiomers (Qualitative Summary)
| Compound | α4β2 nAChR Affinity | α4β2 nAChR Agonist Potency | α7 nAChR Affinity | α7 nAChR Agonist Potency |
| trans-5'-Methylnicotine | Lower than nicotine | Lower than nicotine | Tolerated | Considerable |
| cis-5'-Methylnicotine | Low | Inactive | Low | Inactive |
Source: Based on qualitative descriptions from Xing et al., 2020.[1][2]
Proposed In Vivo Experimental Protocols
The following sections detail standard experimental protocols for characterizing the in vivo effects of a novel nAChR agonist like this compound.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its enantiomers.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.[4][5]
-
Drug Administration:
-
Intravenous (IV) administration (e.g., 0.1, 0.5, 1.0 mg/kg) to determine clearance, volume of distribution, and elimination half-life.[4]
-
Subcutaneous (SC) or oral (PO) administration to assess bioavailability.
-
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Analytical Method: Plasma concentrations of this compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Chiral chromatography would be necessary to resolve the individual enantiomers.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl, Vd) are calculated using non-compartmental or compartmental analysis software.
Table 2: Representative Pharmacokinetic Parameters of Nicotine in Rats
| Parameter | Value | Units | Route of Administration |
| Half-life (t1/2) | 0.9 - 1.1 | hours | Intravenous |
| Total Body Clearance (Cl) | 2.9 - 3.9 | L/hr/kg | Intravenous |
| Volume of Distribution (Vd) | 4.7 - 5.7 | L/kg | Intravenous |
Source: Kyerematen et al., 1988.[4] These values for nicotine provide a benchmark for comparison.
Neurochemical Studies (In Vivo Microdialysis)
Objective: To measure the effect of this compound administration on extracellular levels of key neurotransmitters, particularly dopamine (DA) in the nucleus accumbens (NAc), a key region in the brain's reward pathway.
Experimental Protocol:
-
Animal Model: Freely moving male Sprague-Dawley rats with a guide cannula stereotaxically implanted, targeting the NAc.
-
Microdialysis Procedure:
-
A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a baseline collection period, this compound (e.g., 0.1, 0.4, 0.8 mg/kg, SC) or vehicle is administered.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for several hours.
-
-
Analytical Method: Neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine and their metabolites) in the dialysate are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.
Behavioral Studies
Objective: To assess the stimulant or depressant effects of this compound on spontaneous movement.
Experimental Protocol:
-
Animal Model: Male mice (e.g., C57BL/6J) or rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Animals are habituated to the test environment.
-
On the test day, animals receive an injection of this compound (e.g., 0.1, 0.5, 1.0 mg/kg, SC) or vehicle.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).
-
-
Data Analysis: Locomotor activity is typically binned into time blocks to assess the time course of the drug's effect.
Objective: To determine if the subjective effects of this compound are similar to those of nicotine.
Experimental Protocol:
-
Animal Model: Rats or non-human primates trained to discriminate nicotine (e.g., 0.4 mg/kg, SC) from saline in a two-lever operant conditioning chamber.
-
Training: Animals are trained to press one lever for a food reward after a nicotine injection and another lever after a saline injection.
-
Testing: Once the discrimination is learned, test sessions are conducted where various doses of this compound are administered, and the percentage of responses on the nicotine-appropriate lever is measured.
-
Data Analysis: A dose-response curve is generated to determine if this compound fully substitutes for, partially substitutes for, or does not substitute for the nicotine cue.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of nAChR activation.
Experimental Workflows
Caption: General workflow for in vivo pharmacokinetic studies.
Caption: General workflow for in vivo microdialysis studies.
Conclusion
While direct in vivo data for this compound is currently unavailable, the in vitro profile of its enantiomers suggests a potential for α7 nAChR-selective effects, primarily driven by the trans-isomer. The experimental protocols outlined in this guide provide a robust framework for the future in vivo characterization of this compound. Such studies are imperative to fully understand its pharmacokinetic profile, neurochemical effects, behavioral pharmacology, and therapeutic potential. Researchers in the field are encouraged to pursue these investigations to fill the existing knowledge gap.
References
- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Methylnicotine Alkaloids in Tobacco: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of methylnicotine alkaloids, primarily nicotine, in tobacco plants (Nicotiana tabacum). It details the metabolic pathways, enzymatic reactions, regulatory networks, and key experimental methodologies used to study these processes. This document is intended to serve as a valuable resource for professionals engaged in plant biochemistry, metabolic engineering, and the development of novel pharmaceuticals.
Introduction to Nicotine Alkaloids
Nicotine and its related pyridine alkaloids are secondary metabolites predominantly synthesized in the roots of tobacco plants and subsequently translocated to the leaves, where they are stored in vacuoles.[1][2] These compounds serve as a crucial defense mechanism against herbivores.[1] The biosynthesis of these alkaloids is a complex process involving two distinct pathways that converge to form the characteristic bipartite structure of nicotine: a pyridine ring and a pyrrolidine ring.[1] The entire process is tightly regulated by a sophisticated interplay of genetic factors, phytohormones, and environmental cues.[2][3]
The Core Biosynthetic Pathway
The formation of nicotine is a result of the condensation of a pyridine ring, derived from the aspartate pathway for NAD biosynthesis, and a pyrrolidine ring, originating from the ornithine/arginine pathway.[4]
Formation of the Pyridine Ring
The pyridine moiety of nicotine is supplied in the form of nicotinic acid. This part of the pathway is intricately linked with primary metabolism, specifically the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD).[1] The key enzymatic steps are as follows:
-
Aspartate Oxidase (AO): Converts aspartate to iminosuccinate.
-
Quinolinate Synthase (QS): Catalyzes the condensation of iminosuccinate with dihydroxyacetone phosphate to form quinolinate.
-
Quinolinate Phosphoribosyltransferase (QPT): This is a rate-limiting enzyme that converts quinolinic acid to nicotinic acid mononucleotide (NaMN).[5] In tobacco, the QPT2 gene is specifically associated with nicotine biosynthesis.[1][6]
Formation of the Pyrrolidine Ring
The pyrrolidine ring is derived from the polyamine putrescine, which can be synthesized from either ornithine or arginine.[7] The key enzymes in this branch of the pathway are:
-
Ornithine Decarboxylase (ODC): Directly converts ornithine to putrescine.[7]
-
Putrescine N-methyltransferase (PMT): This is the first committed step in the pyrrolidine ring pathway, catalyzing the S-adenosylmethionine (SAM)-dependent N-methylation of putrescine to form N-methylputrescine.[8][9][10]
-
N-methylputrescine Oxidase (MPO): Oxidizes N-methylputrescine to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4]
Condensation and Final Steps
The N-methyl-Δ¹-pyrrolinium cation and a derivative of nicotinic acid are condensed to form nicotine. The precise mechanisms and enzymes involved in the final condensation and subsequent reactions are still being fully elucidated, but several key proteins have been identified:
-
Berberine Bridge Enzyme-like (BBL) proteins: These enzymes are involved in one of the final oxidation steps leading to nicotine formation.
The entire biosynthetic pathway is depicted in the diagram below:
Regulation of Nicotine Biosynthesis
The biosynthesis of nicotine is a highly regulated process, primarily controlled at the transcriptional level in response to various stimuli, most notably herbivory and mechanical wounding.
Jasmonate Signaling Pathway
The plant hormone jasmonate (JA) is a key signaling molecule that induces nicotine biosynthesis.[1][15] Wounding of the leaves triggers the production of jasmonic acid, which then acts as a long-distance signal, traveling to the roots to initiate the expression of nicotine biosynthesis genes.[15] The core of the jasmonate signaling pathway involves:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).
-
JAZ (Jasmonate ZIM-domain) proteins: These are repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.
-
NIC2-locus Ethylene Response Factors (ERFs): A cluster of ERF transcription factors, such as ERF189, that are key positive regulators of the nicotine biosynthesis genes.
Upon wounding, JA-Ile levels rise and bind to the COI1 receptor, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This releases MYC2 and the NIC2-locus ERFs, allowing them to activate the transcription of target genes, including PMT, QPT2, A622, and BBL. MYC2 directly binds to G-box elements, while the ERFs bind to GCC-box elements in the promoters of these genes.
Role of Auxin
Auxin acts as a negative regulator of nicotine synthesis.[7][15] Removal of the shoot apex, a primary source of auxin, leads to a significant increase in nicotine production in the roots.[7][15] This effect can be reversed by the application of an auxin analog to the decapitated stem.[7] This indicates a complex hormonal crosstalk between auxin and jasmonate pathways in controlling alkaloid biosynthesis.
Conversion of Nicotine to Nornicotine
In mature tobacco leaves, particularly during senescence and curing, nicotine can be N-demethylated to form nornicotine.[16][17] This conversion is catalyzed by a specific group of cytochrome P450 enzymes known as nicotine N-demethylases (NNDs), belonging to the CYP82E subfamily.[16][17][18] Key enzymes in this process include CYP82E4, CYP82E5v2, and CYP82E10.[16] The accumulation of nornicotine is undesirable as it is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis of methylnicotine alkaloids in tobacco.
Table 1: Alkaloid Content in Different Tobacco Varieties and Conditions
| Tobacco Line / Condition | Nicotine (mg/g DW) | Nornicotine (mg/g DW) | Anatabine (mg/g DW) | Reference(s) |
| Virginia Tobacco | 32.6 | - | - | [7] |
| Burley Tobacco | 6.5 | - | - | [7] |
| Oriental Tobacco | ≤0.5 | - | - | [7] |
| Control (Hairy Roots) | ~7.0 | ~2.7 | ~0.1 | [19] |
| Jasmonate-treated BY-2 cells | ~0.5 | Not Detected | ~8.3 | [19] |
| PMT-RNAi (low nicotine) | < 2.7 | - | Drastically elevated | [16] |
| A622-knockout | Severely reduced | - | - | [18] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Kcat (s-1) | Organism/Source | Reference(s) |
| CYP82E4 | Nicotine | 9.1 | 1 | - | N. tomentosiformis | [20] |
| QPRTase | Quinolinic Acid | 21.6 | 1.19 (µM/min) | - | Human | [21] |
| QPRTase | PRPP | 23.2 | 0.93 (µM/min) | - | Human | [21] |
| PMT | Putrescine | - | - | 0.16 - 0.39 | Various Solanaceae |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of nicotine biosynthesis.
Quantification of Nicotine Alkaloids by GC-MS
This protocol is adapted for the extraction and quantification of nicotine and related alkaloids from tobacco leaf tissue.
1. Sample Preparation and Extraction: a. Homogenize 100 mg of dried, ground tobacco leaf tissue. b. Add 10 mL of methanol to the homogenized tissue. c. Sonicate the mixture for 30 minutes. d. Centrifuge at 3000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS). b. Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program: i. Initial temperature of 100°C, hold for 2 minutes. ii. Ramp to 200°C at a rate of 10°C/min. iii. Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes. f. MS Parameters: i. Ion Source Temperature: 230°C. ii. Quadrupole Temperature: 150°C. iii. Electron Impact (EI) ionization at 70 eV. iv. Scan Mode: Selected Ion Monitoring (SIM) for quantification.
- Nicotine: m/z 84 (quantitative), 133, 162 (qualitative).
- Nornicotine: m/z 70, 148.
- Anatabine: m/z 159, 133.
3. Quantification: a. Prepare a standard curve using pure nicotine, nornicotine, and anatabine standards of known concentrations. b. Calculate the concentration of each alkaloid in the samples by comparing their peak areas to the standard curve.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the transcript levels of nicotine biosynthesis genes.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from 100 mg of fresh tobacco root tissue using a suitable RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen). b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
2. qRT-PCR Reaction: a. Prepare the reaction mixture containing:
- SYBR Green Master Mix (2X)
- Forward and reverse primers (10 µM each)
- cDNA template (diluted 1:10)
- Nuclease-free water b. Primer Design: Design primers to specifically amplify target genes (e.g., PMT, QPT2, A622, ERF189) and a reference gene (e.g., Actin or EF1α). c. Thermal Cycling Conditions: i. Initial denaturation: 95°C for 10 minutes. ii. 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute. iii. Melt curve analysis to verify product specificity.
3. Data Analysis: a. Calculate the cycle threshold (Ct) values for each gene. b. Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Generation of Transgenic Tobacco via Agrobacterium tumefaciens
This protocol describes a general workflow for creating transgenic tobacco plants, for example, to silence a target gene using RNAi.
Conclusion
The biosynthesis of methylnicotine alkaloids in tobacco is a multifaceted process that has been the subject of extensive research. A deep understanding of the enzymatic steps, regulatory networks, and the interplay between primary and secondary metabolism provides a solid foundation for metabolic engineering efforts. The methodologies outlined in this guide represent the core techniques employed to unravel this complex pathway. Future research will likely focus on the precise mechanisms of the final condensation steps, the role of alkaloid transporters, and the intricate cross-talk between different hormonal signaling pathways, offering new avenues for the targeted manipulation of alkaloid production in tobacco and related species.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. uniprot.org [uniprot.org]
- 7. scribd.com [scribd.com]
- 8. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Northern blot - Wikipedia [en.wikipedia.org]
- 12. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. bu.edu [bu.edu]
- 15. rsc.org [rsc.org]
- 16. Jasmonate mediates salt-induced nicotine biosynthesis in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptome analysis reveals key genes involved in the regulation of nicotine biosynthesis at early time points after topping in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aspirasci.com [aspirasci.com]
- 19. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential for Spontaneous Racemization of 5-Methylnicotine Under Physiological Conditions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there are no publicly available studies specifically investigating the spontaneous racemization of 5-methylnicotine under physiological or any other conditions. This guide, therefore, provides a foundational framework and a proposed experimental approach for researchers interested in exploring this potential phenomenon. The methodologies described are based on established principles of chiral analysis and drug stability testing.
Introduction to Chirality and Racemization in Drug Molecules
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in pharmacology. These mirror-image isomers, known as enantiomers, can exhibit significantly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even produce adverse effects[1][2][3]. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the importance of understanding the stereochemical stability of chiral drugs[1][2].
Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal quantities of both enantiomers (a racemate). Spontaneous racemization can occur under various conditions, including physiological pH and temperature. If a single-enantiomer drug racemizes in vivo, it can lead to a loss of therapeutic efficacy and the potential for unexpected side effects. Therefore, assessing the stereochemical stability of a chiral drug candidate like 5-methylnicotine is a crucial step in its development.
5-Methylnicotine is a nicotine analog that, like nicotine, possesses a chiral center at the 2' position of the pyrrolidine ring. While its synthesis has been described, its enantiomeric stability under physiological conditions remains uncharacterized[4][5].
Proposed Experimental Protocol for Investigating Racemization
The following section outlines a hypothetical, yet detailed, experimental protocol to determine the rate of spontaneous racemization of 5-methylnicotine.
Objective
To quantify the rate of spontaneous racemization of an enantiomerically pure sample of 5-methylnicotine under simulated physiological conditions (pH 7.4, 37°C).
Materials and Reagents
-
(S)-5-methylnicotine or (R)-5-methylnicotine (enantiomeric purity >99%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Ammonium formate or other suitable mobile phase additives
-
Deionized water (18.2 MΩ·cm)
-
Reference standards for both (S)- and (R)-5-methylnicotine
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV or Mass Spectrometry (MS) detector.
-
Chiral stationary phase (CSP) column capable of separating 5-methylnicotine enantiomers. Based on literature for nicotine and its analogs, potential columns include those with polysaccharide-based selectors (e.g., Lux AMP) or macrocyclic glycopeptide phases[6][7].
-
Calibrated incubator or water bath set to 37°C.
-
Autosampler for automated injection and analysis.
-
pH meter.
-
Analytical balance.
Experimental Procedure
-
Preparation of Incubation Solution:
-
Prepare a stock solution of enantiomerically pure 5-methylnicotine in a minimal amount of a suitable solvent (e.g., methanol) and dilute it with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept to a minimum (<1%) to avoid altering the aqueous buffer conditions.
-
-
Incubation:
-
Transfer the solution to sealed vials and place them in an incubator maintained at 37°C.
-
Protect the vials from light to prevent potential photodegradation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from a vial.
-
Immediately quench any potential reaction by cooling the sample on ice or mixing with a solvent that halts the racemization process, if necessary. For many spontaneous racemizations, immediate analysis or freezing might be sufficient.
-
-
Chiral HPLC Analysis:
-
Develop and validate a chiral HPLC method capable of baseline-separating the (S)- and (R)-enantiomers of 5-methylnicotine. Method development would involve screening different chiral columns and mobile phases.
-
Inject the samples from each time point onto the chiral HPLC system.
-
Record the peak areas for both the (S)- and (R)-enantiomers.
-
Data Analysis and Presentation
-
Enantiomeric Excess (% ee): Calculate the enantiomeric excess at each time point using the following formula:
% ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100
Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
-
Racemization Kinetics: Plot the natural logarithm of the enantiomeric excess (ln(% ee)) against time. If the racemization follows first-order kinetics, the plot should be linear.
-
Rate Constant (k): The rate constant for racemization (krac) can be determined from the slope of the linear plot (slope = -krac).
-
Half-life (t1/2): Calculate the half-life of racemization, which is the time it takes for the enantiomeric excess to decrease by 50%, using the formula:
t1/2 = ln(2) / krac
The quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Racemization Data for (S)-5-Methylnicotine at 37°C, pH 7.4
| Time (hours) | Peak Area (S-enantiomer) | Peak Area (R-enantiomer) | Enantiomeric Excess (% ee) |
| 0 | 1,000,000 | 5,000 | 99.0 |
| 12 | 950,000 | 55,000 | 89.1 |
| 24 | 902,500 | 102,500 | 79.6 |
| 48 | 814,500 | 190,500 | 62.1 |
| 72 | 733,000 | 272,000 | 45.8 |
Visualizations: Workflows and Concepts
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-METHYLNICOTINE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
Solubility and stability of rac-5-Methylnicotine in different solvents
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile of rac-5-Methylnicotine
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Preliminary qualitative solubility information for this compound indicates it is slightly soluble in chloroform, ethyl acetate, and methanol.[1] For drug development purposes, quantitative solubility data in a range of pharmaceutically relevant solvents is essential.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Solvent Selection: A range of solvents relevant to potential formulations and analytical methods should be selected (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol, glycerin).
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the analyte).
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]
-
Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.
Illustrative Solubility Data Presentation
The following table is a template for presenting solubility data. The values provided are hypothetical and serve as an example.
| Solvent | Temperature (°C) | Solubility (mg/mL) - Hypothetical |
| Water | 25 | 5.2 |
| Water | 37 | 8.9 |
| PBS (pH 5.0) | 37 | 15.4 |
| PBS (pH 7.4) | 37 | 10.1 |
| Ethanol | 25 | >100 |
| Propylene Glycol | 25 | >100 |
| Glycerin | 25 | 55.7 |
| Chloroform | 25 | Slightly Soluble |
| Ethyl Acetate | 25 | Slightly Soluble |
| Methanol | 25 | Slightly Soluble |
Stability Profile of this compound
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation pathways.[2][4]
Experimental Protocol for Forced Degradation Studies
Methodology:
-
Stress Conditions: Solutions of this compound (at a known concentration, e.g., 1 mg/mL) are subjected to the following stress conditions as per ICH guidelines:
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: The samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.[2][5] A photodiode array (PDA) detector is often used to check for peak purity.[2]
-
Quantification: The percentage of remaining this compound and the formation of degradation products are quantified.
Illustrative Stability Data Presentation
The following table is a template for presenting stability data from forced degradation studies. The values are hypothetical.
| Stress Condition | Time (hours) | This compound Remaining (%) - Hypothetical | Degradation Products Observed |
| 0.1 N HCl (60 °C) | 24 | 85.2 | DP1, DP2 |
| 0.1 N NaOH (60 °C) | 24 | 92.5 | DP3 |
| 3% H₂O₂ (RT) | 8 | 75.8 | DP4, DP5 |
| Thermal (60 °C) | 48 | 95.1 | DP1 |
| Photolytic | 48 | 88.9 | DP6 |
*DP = Degradation Product
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the general workflow for determining the solubility and stability of this compound.
Caption: General experimental workflow for solubility and stability testing.
Hypothetical Degradation Pathway of this compound
Based on the known degradation pathways of nicotine, a hypothetical degradation pathway for this compound can be proposed. The primary sites of degradation are often the pyrrolidine ring and the pyridine ring.
Caption: Hypothetical degradation pathways of this compound.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols adapted from studies on nicotine offer a clear path for researchers to generate the necessary data for regulatory submissions, formulation development, and further scientific inquiry. The use of validated, stability-indicating analytical methods is paramount to obtaining accurate and reliable results. The provided templates for data presentation and workflow diagrams are intended to facilitate clear and concise reporting of findings.
References
- 1. theclinivex.com [theclinivex.com]
- 2. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development and Applications for Reduced-Risk Products [mdpi.com]
The Natural Occurrence of 5-Methylnicotine in Nicotiana Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Nicotiana is a rich source of diverse pyridine alkaloids, with nicotine being the most prominent and well-studied.[1][2][3] Beyond the major alkaloids, a myriad of minor, structurally related compounds exist, which are of significant interest to researchers in fields ranging from phytochemistry to drug development. Among these are methylated analogs of nicotine. This technical guide provides an in-depth review of the current scientific understanding of the natural occurrence of a specific analog, 5-methylnicotine, in Nicotiana species. The focus is on presenting the available quantitative data, the analytical methodologies employed for its detection, and the broader context of alkaloid biosynthesis in these plants.
Natural Occurrence and Quantitative Analysis of 5-Methylnicotine
A targeted investigation by Pankow et al. (2025) systematically searched for the presence of several methylnicotine isomers, including 5-methylnicotine, in various tobacco materials. This research utilized sensitive and specific analytical techniques to analyze additive-free cured leaf tobaccos and multiple commercial tobacco products.
The study's findings were definitive: no evidence for the natural occurrence of 5-methylnicotine was found in any of the tested samples .[4][5] While the same study successfully detected and quantified 6-methylnicotine and found strong evidence for the presence of 2-methylnicotine, 5-methylnicotine remained below the limits of detection.
This indicates that if 5-methylnicotine is present at all in Nicotiana species, it is at levels significantly lower than other methyl analogs and below the detection capabilities of modern analytical instrumentation.
Summary of Quantitative Data for Methylnicotine Isomers in Tobacco
The following table summarizes the quantitative findings from the key study investigating the natural presence of methylnicotine isomers in tobacco.
| Compound | Finding | Average Level (µg/g of tobacco material) |
| 2-Methylnicotine | Strong but not fully confirmed evidence | 0.10 |
| 4-Methylnicotine | No evidence found | Not Detected |
| 5-Methylnicotine | No evidence found | Not Detected |
| 6-Methylnicotine | Confirmed presence | 0.32 |
Data sourced from Pankow et al. (2025).[4][5]
Experimental Protocols for the Analysis of Methylnicotine Isomers
The following methodologies are based on the protocols described by Pankow et al. (2025) for the extraction and analysis of methylnicotine isomers in tobacco materials.[4][5]
Sample Preparation and Extraction
-
Sample Weighing: A precise amount (e.g., 0.5 g) of the tobacco material is weighed into a sample vial.
-
Internal Standard Spiking: A surrogate standard (e.g., quinoline) solution is added to the tobacco material to allow for accurate quantification.
-
Basification: A strong base, such as 5 N NaOH, is added to the vial to convert the alkaloids into their neutral, free-base forms, which are more soluble in organic solvents. The mixture is allowed to stand for approximately 25 minutes.
-
Solvent Extraction: An organic solvent, methyl t-butyl ether (MTBE), is added to the vial.
-
Agitation: The vial is sealed and agitated on a shaker for an extended period (e.g., 2 hours) to ensure the complete extraction of the free-base alkaloids into the organic solvent layer.
-
Sample Collection: An aliquot of the MTBE layer is carefully removed for analysis.
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
-
Instrumentation: An Agilent 7890A GC coupled with an Agilent 5975C MS detector.
-
Injection: 1.0 µL of the extract is injected into the GC.
-
Injector Temperature: 235 °C.
-
Split Ratio: 10:1.
-
Column: A medium polarity column, such as a Restek Rxi-624Sil MS (30 m x 0.25 mm i.d., 1.4 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 100 °C at 10 °C/min.
-
Ramp 2: Increase to 280 °C at 12 °C/min.
-
Hold at 280 °C for 8 minutes.
-
-
Mass Spectrometry: The MS is operated in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes (e.g., 50 to 200 amu).
Liquid Chromatography/High-Resolution Tandem Mass Spectrometry (LC/MS/MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF Orbitrap LC-MS/MS system.
-
Mobile Phase A: 10 mM ammonium formate adjusted to pH 8.0 with ammonium hydroxide.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient Elution:
-
0-10 min: 0 to 30% B.
-
10-12 min: 30 to 90% B.
-
12-14 min: Hold at 90% B.
-
14-18 min: Re-equilibration at 0% B.
-
-
MS Conditions:
-
MS1 (Full Scan): Scan from 50 to 200 amu at a resolution of 140,000.
-
MS2 (Tandem MS): Monitor for the protonated molecular ion of methylnicotine (m/z 177.1386) and subject it to higher-energy collisional dissociation (HCD) with a normalized collision energy of 33. Scan the resulting fragment ions from 50 to 200 amu at a resolution of 70,000.
-
Biosynthesis and Signaling Pathways
Currently, there is no known biosynthetic pathway for 5-methylnicotine in Nicotiana species. Given the lack of evidence for its natural occurrence, it is presumed that the enzymatic machinery for the specific methylation of nicotine at the 5-position of the pyridine ring does not exist or is not active in these plants.
The established biosynthesis of nicotine is a complex process that occurs primarily in the roots.[1][2][6] It involves the convergence of two distinct pathways: the pyridine pathway, which produces the nicotinic acid precursor, and the pyrrolidine pathway, which generates the N-methyl-Δ¹-pyrrolinium cation.[2] These two moieties are then coupled to form nicotine.
Any hypothetical biosynthesis of 5-methylnicotine would likely involve a modification of the standard nicotine pathway, potentially through the action of a methyltransferase enzyme acting on a precursor or on nicotine itself. However, no such enzyme has been identified.
Similarly, there is no information on signaling pathways that might regulate the production of 5-methylnicotine. The biosynthesis of nicotine is known to be regulated by various factors, including jasmonate signaling in response to wounding.[7]
Visualizations
Caption: A flowchart of the experimental workflow for the analysis of methylnicotine isomers.
Caption: A simplified diagram of the nicotine biosynthesis pathway in Nicotiana species.
References
- 1. mdpi.com [mdpi.com]
- 2. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed " by James F. Pankow, Wentai Luo et al. [pdxscholar.library.pdx.edu]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Signals Regulate Nicotine Synthesis in Tobacco Plant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chiral Separation of rac-5-Methylnicotine Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylnicotine, a nicotine analog, possesses a chiral center, and its enantiomers can exhibit different pharmacological and toxicological profiles. Enantioselective separation is crucial for understanding the properties of each enantiomer and for the development of stereochemically pure drugs. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. While specific methods for 5-Methylnicotine are not widely published, methods developed for the chiral separation of nicotine are highly applicable due to their structural similarity. This document provides a comprehensive overview of HPLC methods for the chiral separation of nicotine enantiomers, which can serve as a strong starting point for developing a validated method for rac-5-Methylnicotine.
The separation of enantiomers is achieved through their differential interaction with a chiral stationary phase.[1] The choice of CSP, mobile phase composition, and temperature are critical parameters that influence retention and resolution.[1][2] Polysaccharide-based, protein-based, and macrocyclic glycopeptide CSPs have all been successfully employed for the chiral resolution of nicotine.[1][2][3][4][5]
Experimental Protocols
The following protocols are based on established methods for the chiral separation of nicotine and can be adapted for this compound. Method optimization will be necessary to achieve baseline separation (Resolution, Rs ≥ 1.5).[1]
Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
This method is based on the use of derivatized cellulose or amylose CSPs, which are known for their broad applicability in chiral separations.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., Lux AMP[3], Chiralcel OD-H[6], or Chiralcel OJ[1][2] (amylose or cellulose-based)
-
This compound standard
-
HPLC-grade n-hexane, ethanol, and other relevant modifiers
2. Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The ratio needs to be optimized. A common starting point is 90:10 (n-hexane:ethanol).
-
Flow Rate: 0.5 - 1.5 mL/min (start with 1.0 mL/min).
-
Column Temperature: 25 °C (can be varied to improve resolution).
-
Detection: UV at 262 nm.[6]
-
Injection Volume: 5 - 20 µL.
4. Method Optimization:
-
Adjust the ratio of the mobile phase constituents. Increasing the alcohol content generally decreases retention time.
-
Evaluate different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol).
-
Optimize the flow rate to ensure good peak shape and resolution.
-
Vary the column temperature to improve separation.
Protocol 2: Reversed-Phase HPLC using a Protein-Based Chiral Stationary Phase
This method utilizes a chiral stationary phase based on a protein, such as α1-acid glycoprotein (AGP), which can offer unique selectivity.[4][5]
1. Materials and Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Chiral Column: e.g., CHIRALPAK AGP (150 x 4 mm, 5 µm)[5]
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and ammonium formate buffer
2. Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the mobile phase as the diluent.
3. HPLC Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier. For example, 90:10 (v/v) of 30 mM ammonium formate with 0.3% NH4OH and methanol.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 260 nm) or MS.
-
Injection Volume: 2 µL.[5]
4. Method Optimization:
-
Adjust the pH and concentration of the aqueous buffer.
-
Vary the type and percentage of the organic modifier (e.g., methanol, acetonitrile).
-
Optimize the flow rate and column temperature.
Data Presentation
The following tables summarize typical quantitative data obtained for the chiral separation of nicotine, which can be used as a benchmark for the development of a 5-Methylnicotine method.
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) | Method 3 (Reversed-Phase) |
| Chiral Stationary Phase | Chiralcel OD-H[6] | CHIRALPAK AGP[5] | Modified Macrocyclic Glycopeptide[1][2] |
| Mobile Phase | n-Hexane/Ethanol (Gradient)[6] | 30 mM Ammonium Formate (pH adjusted with NH4OH)/Methanol (90:10)[5] | Methanol/Ammonium Trifluoroacetate[1][2] |
| Flow Rate | 1.3 mL/min[6] | 0.4 mL/min[5] | Not Specified |
| Detection | UV (262 nm)[6] | MS/MS[5] | MS[1][2] |
| Resolution (Rs) | Baseline Separation | > 1.5[5] | 3.0[1][2] |
| Analysis Time | < 30 min[6] | < 15 min | < 2 min[1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Separation.
Logical Relationship of Method Development
This diagram shows the key parameters to consider during the optimization of the chiral separation method.
Caption: Method Development Parameters.
References
- 1. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
- 4. HPLC separation of the enantiomers of nicotine and nicotine‐like compounds | Zendy [zendy.io]
- 5. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
Application Note: Quantification of 5-Methylnicotine in Biological Samples by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantification of 5-methylnicotine in biological samples, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methylnicotine is a synthetic analog of nicotine and is not found naturally in tobacco products. Therefore, this protocol is intended for use in pharmacokinetic or pharmacological studies involving the administration of 5-methylnicotine. The described methodology is adapted from established and validated protocols for nicotine and other minor tobacco alkaloids. It provides a robust framework for sample preparation, instrument parameters, and data analysis, which will require validation by the end-user.
Introduction
5-Methylnicotine (C₁₁H₁₆N₂) is a structural analog of nicotine with a methyl group on the pyridine ring. Unlike nicotine and other minor tobacco alkaloids, recent studies have found no evidence of 5-methylnicotine in commercial or reference tobacco products. Its analysis in biological matrices is therefore relevant for preclinical and clinical research to understand its pharmacology, metabolism, and potential therapeutic or toxicological effects.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique ideal for the quantification of small volatile and semi-volatile molecules like nicotine and its analogs in complex biological matrices. This document provides a comprehensive protocol for the extraction and GC-MS analysis of 5-methylnicotine from plasma and urine.
Experimental Protocol
This protocol is adapted from established methods for nicotine quantification and should be fully validated for the specific biological matrix being analyzed.[1][2]
2.1. Materials and Reagents
-
5-Methylnicotine reference standard (purity ≥98%)
-
Nicotine-d4 (or another suitable deuterated analog) as internal standard (IS)
-
Methanol (HPLC grade)
-
Methyl tert-Butyl Ether (MTBE, HPLC grade)
-
Sodium Hydroxide (NaOH), 2N solution
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Blank human plasma/urine (verified to be free of interferences)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
2.2. Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-methylnicotine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Nicotine-d4 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards for calibration curves and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank plasma or urine with appropriate volumes of the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and at least three levels of QC samples (low, medium, high).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 50 ng/mL.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of the biological sample (plasma, urine, standard, or QC) into a 2 mL polypropylene tube.
-
Add 50 µL of the 50 ng/mL internal standard solution and vortex briefly.
-
Add 200 µL of 2N NaOH to basify the sample (to pH > 9) and vortex for 10 seconds.[2]
-
Add 1 mL of MTBE, cap the tube, and shake vigorously on a mechanical shaker for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol, vortex, and transfer to a GC-MS autosampler vial.
2.4. GC-MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[2] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or Split 10:1, depending on sensitivity requirements) |
| Oven Program | Initial: 60°C, hold for 1 minRamp: 15°C/min to 210°CRamp: 30°C/min to 280°C, hold for 5 min[3] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.5. Predicted Mass Fragments for SIM Mode
As 5-methylnicotine is a structural isomer of nicotine with an added methyl group, its mass spectrum is predicted to show a molecular ion at m/z 176. The fragmentation pattern is expected to be analogous to that of nicotine (M+ at m/z 162, fragments at 133, 84).[4]
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Predicted Retention Time |
| 5-Methylnicotine | 176 (Molecular Ion) | 147, 98 | To be determined |
| Nicotine-d4 (IS) | 166 (Molecular Ion) | 137, 88 | To be determined |
Data Presentation
Quantitative data for 5-methylnicotine in biological samples is not available in the literature, as it is not a known natural product in tobacco. The following tables are templates for the data that should be generated during method validation and subsequent sample analysis.
Table 1: Method Validation Parameters
| Parameter | Plasma | Urine | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (ng/mL) | e.g., 1-500 | e.g., 1-500 | r² ≥ 0.995 |
| Limit of Detection (LOD, ng/mL) | To be determined | To be determined | S/N ≥ 3 |
| Limit of Quantification (LOQ, ng/mL) | To be determined | To be determined | S/N ≥ 10, Precision <20% |
| Intra-day Precision (%RSD) | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (% Bias) | 85-115% | 85-115% | 85-115% |
| Recovery (%) | >80% | >80% | Consistent and reproducible |
| Matrix Effect (%) | 85-115% | 85-115% | Minimal ion suppression/enhancement |
Table 2: Example Quantitative Data from a Hypothetical Pharmacokinetic Study
| Sample ID | Time Point (hours) | Matrix | 5-Methylnicotine Conc. (ng/mL) |
|---|---|---|---|
| Subject A-01 | 0 (Pre-dose) | Plasma | Not Detected |
| Subject A-02 | 0.5 | Plasma | To be determined |
| Subject A-03 | 1 | Plasma | To be determined |
| Subject A-04 | 2 | Plasma | To be determined |
| Subject A-05 | 4 | Plasma | To be determined |
| Subject A-06 | 8 | Plasma | To be determined |
| Subject A-07 | 0-24 (pooled) | Urine | To be determined |
Visualizations
4.1. Experimental Workflow
The following diagram outlines the major steps in the quantification of 5-methylnicotine from biological samples.
Caption: Experimental workflow for 5-methylnicotine quantification.
4.2. Hypothetical Signaling Pathway
Assuming 5-methylnicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), similar to nicotine, its mechanism of action can be depicted as follows.[5]
Caption: Proposed signaling pathway for 5-methylnicotine at nAChRs.
References
Application Note: Quantification of Nicotine in Human Plasma by LC-MS/MS Using rac-5-Methylnicotine as an Internal Standard
Abstract
This application note presents a hypothetical yet robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotine in human plasma. To compensate for matrix effects and variations in sample processing, this method employs rac-5-Methylnicotine, a close structural analog of nicotine, as an internal standard (IS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive and selective detection of both nicotine and the internal standard. The method is validated according to FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.
Introduction
Nicotine is a primary psychoactive alkaloid in tobacco and is a widely used stimulant. Accurate quantification of nicotine in biological matrices is crucial for clinical and toxicological studies, smoking cessation research, and understanding the pharmacokinetics of nicotine delivery systems. The use of a stable, co-eluting internal standard is essential for reliable quantification in complex matrices like plasma, as it corrects for variations during sample preparation and analysis. While isotopically labeled standards such as nicotine-d4 are commonly used, their availability and cost can be a consideration. This compound, with a molecular weight of 176.26 g/mol and a chemical formula of C11H16N2, offers a suitable alternative due to its structural similarity and mass difference from nicotine.
Experimental
Materials and Reagents
-
Nicotine standard (analytical grade)
-
This compound (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent
Standard Solutions
Stock Solutions (1 mg/mL): Stock solutions of nicotine and this compound were prepared by dissolving the neat compounds in methanol.
Working Solutions: Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile to a final concentration of 100 ng/mL. This solution is used for protein precipitation.
Sample Preparation
-
Pipette 50 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 20 | 80 |
| 3.00 | 20 | 80 |
| 3.10 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The optimized MRM transitions and compound-dependent parameters are listed in Table 2. The molecular ion (M+) for methylnicotine is at m/z = 176, and a common fragment is the N-methyl pyrrolidine at m/z = 84.
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Nicotine | 163.1 | 130.1 | 60 | 25 |
| This compound (IS) | 177.1 | 144.1 | 65 | 28 |
Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for nicotine in human plasma. The coefficient of determination (r²) was >0.995 for all validation runs.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Mean r² | Mean Slope | Mean Intercept |
| Nicotine | 1 - 1000 | 0.997 | 0.0125 | 0.0031 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.2 | 4.5 | 9.8 | 5.3 |
| Low QC | 3 | 6.5 | -2.1 | 7.9 | -1.5 |
| Mid QC | 100 | 4.1 | 1.3 | 5.2 | 2.0 |
| High QC | 800 | 3.5 | -0.8 | 4.5 | -1.2 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at Low and High QC concentrations.
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 98.2 | 91.5 |
| High QC | 800 | 101.5 | 94.2 |
Stability
The stability of nicotine in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability Summary
| Stability Condition | Duration | Low QC (%Bias) | High QC (%Bias) |
| Bench-top | 4 hours at RT | -3.2 | -1.8 |
| Freeze-Thaw | 3 cycles | -5.1 | -3.5 |
| Long-term | 30 days at -80°C | -6.8 | -4.9 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
Synthesis and Application of Radiolabeled rac-5-Methylnicotine for Nicotinic Acetylcholine Receptor Binding Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. Their involvement in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as in nicotine addiction, has made them a significant target for drug discovery. Structure-activity relationship studies of nAChR ligands are essential for the development of novel therapeutics. Radiolabeled ligands are indispensable tools for in vitro binding assays to determine the affinity of novel compounds for specific receptor subtypes. This document provides a detailed protocol for the synthesis of radiolabeled racemic 5-Methylnicotine and its application in nAChR binding assays. 5-Methylnicotine, a derivative of nicotine, provides a valuable probe for exploring the steric and electronic requirements of the nAChR binding site.
Data Presentation
The binding affinity of ligands to nAChRs is typically determined by radioligand binding assays and expressed as the inhibition constant (Kᵢ). The functional potency is often assessed using techniques like voltage-clamp electrophysiology and is expressed as the half-maximal effective concentration (EC₅₀). Below is a summary of the binding affinity and functional potency for trans-5'-methylnicotine, which serves as a close analogue for the racemic mixture, at two major nAChR subtypes.
Table 1: Binding Affinity (Kᵢ) of trans-5'-Methylnicotine at Human nAChR Subtypes
| Compound | nAChR Subtype | Kᵢ (µM) | Radioligand |
| trans-5'-Methylnicotine | α4β2 | 0.23 | [³H]Epibatidine |
| trans-5'-Methylnicotine | α7 | >100 | [¹²⁵I]α-Bungarotoxin |
Table 2: Functional Potency (EC₅₀) of trans-5'-Methylnicotine at Human nAChR Subtypes
| Compound | nAChR Subtype | EC₅₀ (µM) |
| trans-5'-Methylnicotine | α4β2 | 0.8 |
| trans-5'-Methylnicotine | α7 | 25 |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled rac-5-Methylnicotine ([³H]this compound)
The synthesis of [³H]this compound involves a two-stage process: the synthesis of the precursor, rac-5-bromonicotine, followed by catalytic tritiation.
Part A: Synthesis of rac-5-Bromonicotine
This synthesis is adapted from methods for the bromination of nicotinic acid and subsequent conversion to the nicotine analogue.
Step 1: Synthesis of 5-Bromonicotinic Acid
-
To a mixture of nicotinic acid (1 eq) and thionyl chloride (excess), add a catalytic amount of powdered iron (1-3% by weight of nicotinic acid).
-
Heat the mixture to 70°C and slowly add bromine (1 eq) dropwise.
-
After the addition is complete, reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and carefully quench with ice water.
-
Adjust the pH to ~3 with a saturated sodium carbonate solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 5-bromonicotinic acid.
Step 2: Conversion of 5-Bromonicotinic Acid to rac-5-Bromonicotine
This multi-step conversion follows standard procedures for the synthesis of nicotine analogues from nicotinic acid derivatives, which typically involves:
-
Conversion of the carboxylic acid to an amide.
-
Reduction of the amide and cyclization to form the pyrrolidine ring.
-
N-methylation of the pyrrolidine nitrogen.
A detailed, step-by-step laboratory procedure for this conversion is beyond the scope of this general protocol but can be adapted from established syntheses of nicotine and its analogues.
Part B: Catalytic Tritiation of rac-5-Bromonicotine
This procedure is based on the established method for the tritiation of halo-aromatic compounds.
-
Dissolve rac-5-bromonicotine (1 eq) in an appropriate solvent (e.g., ethanol, dimethylformamide).
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Introduce tritium gas (³H₂) into the reaction vessel.
-
Stir the reaction mixture under a tritium atmosphere at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Remove the catalyst by filtration through a celite pad.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude [³H]this compound using high-performance liquid chromatography (HPLC) with radiometric detection to obtain the final product with high radiochemical purity.
Protocol 2: nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype using [³H]this compound as the radioligand.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).
-
[³H]this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters (pre-treated with polyethylenimine).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, cell membranes, and [³H]this compound.
-
Non-specific Binding: Binding buffer, cell membranes, [³H]this compound, and a high concentration of the non-specific binding control.
-
Competitive Binding: Binding buffer, cell membranes, [³H]this compound, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Signaling Pathways
Activation of nAChRs by agonists like 5-Methylnicotine initiates a cascade of downstream signaling events. The primary event is the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and the increase in intracellular Ca²⁺ acts as a second messenger, triggering various signaling pathways.
Application of rac-5-Methylnicotine in Neurodegenerative Disease Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that the stimulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, can offer neuroprotective benefits.[1][2][3] Agonists of these receptors are being investigated as potential therapeutic agents to slow disease progression and manage symptoms.[2][4][5] rac-5-Methylnicotine, a synthetic analog of nicotine, is a chiral compound that holds potential as a research tool to explore the therapeutic efficacy of nAChR modulation. Its utility lies in its potential to selectively activate specific nAChR subtypes, thereby elucidating their role in neuroprotective signaling pathways and offering a more targeted approach compared to the broad-spectrum activity of nicotine.
This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research. It should be noted that while extensive research exists for nicotine and other nAChR agonists, specific quantitative data and established protocols for this compound are not widely available in published literature. Therefore, the following protocols are based on established methods for similar nAChR agonists and should be adapted and optimized for this compound.
Mechanism of Action
The neuroprotective effects of nAChR agonists are believed to be mediated through the activation of intracellular signaling cascades that promote cell survival and reduce neuroinflammation. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][6][7] Upon binding of an agonist like this compound to the α7 nAChR, a conformational change is induced, leading to downstream activation of PI3K. PI3K then phosphorylates and activates Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates a range of downstream targets that inhibit apoptosis (programmed cell death) and promote cell survival.[1]
dot digraph "PI3K_Akt_Signaling_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
rac5_Methylnicotine [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; nAChR [label="α7 nAChR", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nCell Survival", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
rac5_Methylnicotine -> nAChR [label="Binds to"]; nAChR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; Akt -> Neuroprotection [label="Promotes"]; } caption: "Figure 1: Proposed PI3K/Akt signaling pathway activated by this compound."
Quantitative Data
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (% of ACh max) |
| This compound | α7 | Data to be determined | Data to be determined | Data to be determined |
| α4β2 | Data to be determined | Data to be determined | Data to be determined | |
| α3β4 | Data to be determined | Data to be determined | Data to be determined | |
| Nicotine (for reference) | α7 | ~1,000 | ~10 | ~50 |
| α4β2 | ~1 | ~0.1 | ~80 | |
| α3β4 | ~50 | ~1 | ~70 |
Note: The values for nicotine are approximate and can vary depending on the experimental system.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay against Amyloid-β Toxicity
This protocol assesses the ability of this compound to protect cultured neurons from the neurotoxic effects of amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.
1. Materials:
-
Primary cortical neurons or SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., Neurobasal medium with B27 supplement for primary neurons; DMEM/F12 with 10% FBS for SH-SY5Y)
-
This compound
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue™)
-
Phosphate-buffered saline (PBS)
2. Preparation of Aβ Oligomers: a. Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot and evaporate the HFIP to form a thin peptide film. c. Store the peptide film at -20°C. d. To prepare oligomers, resuspend the peptide film in DMSO to 5 mM. e. Dilute to 100 µM in serum-free cell culture medium and incubate at 4°C for 24 hours.
3. Experimental Procedure: a. Plate primary cortical neurons or differentiated SH-SY5Y cells in a 96-well plate. b. Allow cells to adhere and differentiate for at least 7 days for primary neurons or as per the differentiation protocol for SH-SY5Y cells. c. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. d. Add Aβ oligomers to the wells to a final concentration known to induce neurotoxicity (e.g., 5-10 µM). e. Incubate for an additional 24-48 hours. f. Assess cell viability using a suitable assay according to the manufacturer's instructions.
dot digraph "Neuroprotection_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
start [label="Plate and Differentiate Neurons", fillcolor="#F1F3F4", style=filled]; pretreat [label="Pre-treat with this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; add_abeta [label="Add Amyloid-β Oligomers", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; incubate [label="Incubate for 24-48h", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; viability [label="Assess Cell Viability", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
start -> pretreat; pretreat -> add_abeta; add_abeta -> incubate; incubate -> viability; } caption: "Figure 2: Workflow for the in vitro neuroprotection assay."
Protocol 2: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
This protocol evaluates the neuroprotective effects of this compound in a widely used neurotoxin-induced mouse model of Parkinson's disease.
1. Animals and Reagents:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline solution
-
This compound
-
Anesthesia
2. Experimental Design: a. Divide mice into four groups: (1) Vehicle control (saline), (2) MPTP only, (3) this compound + MPTP, (4) this compound only. b. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or osmotic minipump) for a pre-determined period before and during MPTP administration. c. Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, 4 doses at 2-hour intervals).[1] d. Monitor the animals for behavioral deficits (e.g., pole test, rotarod) at specified time points after MPTP administration. e. At the end of the study, euthanize the animals and collect brain tissue for neurochemical and immunohistochemical analysis (e.g., tyrosine hydroxylase staining in the substantia nigra and striatum).
dot digraph "MPTP_Model_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
start [label="Acclimatize Mice", fillcolor="#F1F3F4", style=filled]; treatment [label="Administer this compound\nor Vehicle", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; mptp [label="Induce Parkinsonism with MPTP", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; behavior [label="Behavioral Testing", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; analysis [label="Neurochemical and\nImmunohistochemical Analysis", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
start -> treatment; treatment -> mptp; mptp -> behavior; behavior -> analysis; } caption: "Figure 3: Workflow for the in vivo MPTP mouse model."
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is used to determine if this compound activates the PI3K/Akt signaling pathway in a neuronal cell line.
1. Materials:
-
SH-SY5Y cells or primary neurons
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Experimental Procedure: a. Culture SH-SY5Y cells to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes). d. Lyse the cells and quantify protein concentration using the BCA assay. e. Separate 20-30 µg of protein per sample by SDS-PAGE. f. Transfer the proteins to a nitrocellulose or PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the protein bands using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an antibody for total Akt as a loading control.
Conclusion
This compound represents a valuable research tool for investigating the therapeutic potential of nAChR modulation in neurodegenerative diseases. The protocols outlined in this document provide a framework for characterizing its neuroprotective effects and elucidating its mechanism of action. It is crucial to first establish the pharmacological profile of this compound, including its binding affinities and functional potencies at various nAChR subtypes. Subsequent in vitro and in vivo studies, as described, will be essential to validate its potential as a neuroprotective agent. The provided diagrams of signaling pathways and experimental workflows offer a clear visual guide for planning and executing these studies. Further research into this compound and similar compounds will undoubtedly contribute to the development of novel therapies for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.
References
- 1. 4.5.1. The MPTP Mouse Model of Parkinson’s Disease Induced by MPTP Neurotoxin [bio-protocol.org]
- 2. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 5. static.igem.org [static.igem.org]
- 6. An in vitro α-neurotoxin—nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac-5-Methylnicotine as a Probe for Nicotinic Receptor Subtype Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. The existence of numerous nAChR subtypes, arising from different combinations of α and β subunits, presents a significant challenge and opportunity for drug discovery. Subtype-selective ligands are invaluable tools for dissecting the physiological and pathological roles of these receptors and for developing targeted therapeutics with improved efficacy and reduced side effects.
rac-5-Methylnicotine, a racemic mixture of the cis and trans isomers of 5-methylnicotine, serves as an insightful probe for investigating the structure-function relationships of nAChR subtypes. The addition of a methyl group to the 5-position of the pyridine ring of nicotine subtly alters its interaction with the receptor binding pocket, revealing key differences between nAChR subtypes. These application notes provide a summary of the quantitative data available for the individual isomers of 5-methylnicotine, detailed experimental protocols for its use in characterizing nAChR function, and a protocol for its synthesis.
Data Presentation
The pharmacological effects of the individual enantiomers of 5-methylnicotine have been characterized primarily at the α4β2 and α7 nAChR subtypes. The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) and efficacy (Imax) of cis- and trans-5'-methylnicotine. It is important to note that while this data is for the individual isomers, it provides a strong indication of the expected activity of the racemic mixture.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| (-)-Nicotine | α4β2 | 1.3 | [1] |
| α7 | 1,800 | [1] | |
| (S)-cis-5'-Methylnicotine | α4β2 | 1,100 | [1] |
| α7 | >100,000 | [1] | |
| (S)-trans-5'-Methylnicotine | α4β2 | 230 | [1] |
| α7 | 2,700 | [1] |
Table 1: Binding Affinities of 5-Methylnicotine Isomers at α4β2 and α7 nAChRs. Data obtained from radioligand binding assays.
| Compound | nAChR Subtype | Functional Potency (EC50, µM) | Efficacy (Imax, % of ACh) | Reference |
| (-)-Nicotine | α4β2 | 0.8 | 100 | [1] |
| α7 | 11 | 100 | [1] | |
| (S)-cis-5'-Methylnicotine | α4β2 | >300 | <1 | [1] |
| α7 | >300 | <1 | [1] | |
| (S)-trans-5'-Methylnicotine | α4β2 | 78 | 15 | [1] |
| α7 | 23 | 89 | [1] |
Table 2: Functional Activity of 5-Methylnicotine Isomers at α4β2 and α7 nAChRs. Data obtained from two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Mandatory Visualizations
Caption: nAChR signaling pathway activated by this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to this compound starting from 5-methylnicotinic acid.
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
N-Methylpyrrolidone
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: 5-Methylnicotinic acid is converted to its acid chloride by refluxing with an excess of thionyl chloride. The excess thionyl chloride is removed under reduced pressure.
-
Condensation with N-Methylpyrrolidone: The resulting acid chloride is dissolved in an anhydrous solvent like diethyl ether and reacted with N-methylpyrrolidone to form the corresponding amide.
-
Reduction: The amide is then reduced to the amine using a suitable reducing agent such as sodium borohydride in methanol.
-
Work-up and Purification: The reaction mixture is quenched, and the pH is adjusted with NaOH. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Radioligand Binding Assay for nAChR Subtypes
This protocol outlines a method to determine the binding affinity (Ki) of this compound at various nAChR subtypes expressed in cell lines or native tissues.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine or epibatidine).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target nAChR subtype according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound's agonist activity (EC₅₀ and Imax) at nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
This compound stock solution.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Two-electrode voltage clamp setup (amplifier, microelectrode puller, micromanipulators).
-
Glass microelectrodes (filled with 3 M KCl).
-
Data acquisition and analysis software.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration of the agonist.
-
Ensure complete washout of the drug between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine) to determine the relative efficacy (Imax).
-
Plot the normalized current response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).
-
Conclusion
This compound is a valuable pharmacological tool for probing the subtle structural differences between nAChR subtypes. The differential effects of the cis and trans isomers on the binding and function of α4β2 and α7 receptors highlight the sensitivity of the orthosteric binding site to substitutions on the pyridine ring of nicotine. The provided protocols offer a framework for the synthesis and comprehensive in vitro characterization of this compound, enabling researchers to further elucidate the pharmacology of nAChRs and to guide the design of novel subtype-selective ligands. Further studies are warranted to determine the activity of this compound at a broader range of nAChR subtypes, which will enhance its utility as a discriminative probe in nicotinic receptor research.
References
Application Note: Quantitative Analysis of 5-Methylnicotine and its Putative Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-methylnicotine is a derivative of nicotine and a compound of interest in pharmacological and toxicological research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile and potential biological effects. The primary metabolic pathways of nicotine are well-established and involve oxidation of the pyrrolidine ring to form cotinine, followed by further hydroxylation. It is hypothesized that 5-methylnicotine undergoes a similar metabolic transformation.
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-methylnicotine and its putative primary metabolites, 5-methylcotinine and trans-3'-hydroxy-5-methylcotinine, in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a sensitive triple quadrupole mass spectrometer for detection, making it suitable for high-throughput pharmacokinetic studies.
Principle The method involves the extraction of 5-methylnicotine, its putative metabolites, and an internal standard (Nicotine-d4) from human plasma via protein precipitation with acidified acetonitrile.[1] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode.[2] Chromatographic separation is achieved on a C18 reversed-phase column.[2]
Proposed Metabolic Pathway of 5-Methylnicotine
The metabolic conversion of 5-methylnicotine is presumed to follow a pathway analogous to that of nicotine, primarily involving cytochrome P450 enzymes (CYP2A6).
Caption: Proposed metabolic pathway of 5-methylnicotine.
Experimental Protocols
Materials and Reagents
-
Analytes: 5-methylnicotine, 5-methylcotinine, trans-3'-hydroxy-5-methylcotinine (analytical standards).
-
Internal Standard (IS): Nicotine-d4.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Matrix: Blank human plasma.
Standard and QC Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stocks with 50:50 methanol:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.[1]
Plasma Sample Preparation Protocol
This protocol is adapted from established methods for nicotine metabolite analysis.[1]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Nicotine-d4).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The overall workflow from sample receipt to final data reporting is outlined below.
Caption: General workflow for sample preparation and analysis.
Data and Results
LC-MS/MS Method Parameters
The following tables outline the instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
Table 2: LC Gradient Program
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 30 | 70 |
| 3.1 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4800 V[2] |
| Source Temperature | 400°C[2] |
| Curtain Gas | 20 psi[2] |
| Collision Gas (CAD) | Medium |
| Dwell Time | 150 ms |
Quantitative Data
Table 4: Proposed MRM Transitions and Compound Parameters Note: These are theoretical values. Fragmentation patterns must be confirmed experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) |
| 5-Methylnicotine | 177.1 | 132.1 | 150 |
| 5-Methylcotinine | 191.1 | 98.1 | 150 |
| trans-3'-hydroxy-5-methylcotinine | 207.1 | 162.1 | 150 |
| Nicotine-d4 (IS) | 167.2 | 134.1 | 150 |
Table 5: Method Performance Characteristics (Example) Based on typical performance for analogous assays.[3]
| Parameter | 5-Methylnicotine | 5-Methylcotinine | 3-OH-5-Methylcotinine |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 1.0 - 1000 |
| Correlation (r²) | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 0.5 | 0.5 | 1.0 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
Data Analysis Logic
The quantification process follows a standard workflow for LC-MS/MS data.
Caption: Logical flow for quantitative data analysis.
Conclusion
This application note details a proposed, robust, and sensitive LC-MS/MS method for the quantification of 5-methylnicotine and its putative metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in metabolic and pharmacokinetic research. While the MRM transitions and metabolic pathway are theoretical, they provide a strong, scientifically-grounded starting point for method development and validation. Experimental verification of these parameters is a required next step.
References
- 1. mdpi.com [mdpi.com]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to 5-Methylnicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylnicotine is a derivative of nicotine, instrumental in probing the structure-function relationship of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing significant roles in synaptic transmission, neuronal excitability, and higher cognitive functions.[1][2][3] The two major nAChR subtypes in the brain are α4β2 and α7.[1] Dysregulation of nAChR signaling is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction.[3][4]
Understanding how compounds like 5-methylnicotine modulate nAChR activity at the cellular level is fundamental for the development of novel therapeutics. Electrophysiological techniques, such as patch-clamp recordings from brain slices, provide a powerful tool to characterize the effects of such compounds on neuronal properties with high temporal and spatial resolution. These methods allow for the direct measurement of changes in membrane potential, ion channel currents, and synaptic activity in response to drug application.
This document provides detailed protocols for performing in vitro whole-cell patch-clamp recordings to investigate the neuronal response to 5-methylnicotine, along with data presentation and visualization of key experimental and signaling pathways.
Key Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents, a common model for in vitro electrophysiology. The example focuses on the ventral tegmental area (VTA), a region rich in dopaminergic neurons that are modulated by nAChRs and are critical for reward and addiction.[5][6]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guillotine
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see Table 2 for composition)
-
Artificial cerebrospinal fluid (aCSF) (see Table 2 for composition)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogen-gassed cutting solution.
-
Glue the brain to the vibratome stage and place it in the cutting chamber filled with ice-cold, carbogenated cutting solution.
-
Cut coronal or sagittal slices (typically 200-300 µm thick) containing the brain region of interest (e.g., VTA).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 60 minutes before starting the recordings.
Whole-Cell Patch-Clamp Recording
This protocol details the steps for obtaining whole-cell recordings from individual neurons within a brain slice.
Materials:
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Patch-clamp amplifier (e.g., Axopatch, HEKA)
-
Data acquisition system and software (e.g., pCLAMP, Patchmaster)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Recording chamber with perfusion system
-
Internal pipette solution (see Table 2 for composition)
-
aCSF (continuously gassed with carbogen)
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 31-33°C.[7]
-
Identify the target neuron (e.g., a dopaminergic neuron in the VTA, which can be identified by its location and electrophysiological properties such as the presence of a hyperpolarization-activated current, Ih).[6]
-
Pull a glass pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach the target neuron with the pipette tip while monitoring the resistance.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode to record currents or membrane potential, respectively.
-
Monitor the series resistance throughout the experiment; discard the recording if it changes by more than 20%.[8]
Application of 5-Methylnicotine
Methods:
-
Bath Application: This method is suitable for observing sustained effects of the compound. 5-methylnicotine is dissolved in the aCSF and perfused into the recording chamber at a known concentration. The response typically reaches a peak within a few minutes.[8]
-
Puff Application: For rapid and localized application, a pico-sprizer can be used to "puff" a small volume of 5-methylnicotine solution from a pipette placed near the recorded neuron. This is useful for minimizing receptor desensitization.[7][8]
Procedure (Bath Application):
-
Prepare stock solutions of 5-methylnicotine in water or a suitable solvent.
-
Dilute the stock solution to the final desired concentration in the aCSF reservoir.
-
Establish a stable baseline recording for several minutes.
-
Switch the perfusion to the aCSF containing 5-methylnicotine.
-
Record the neuronal response for the duration of the application.
-
Wash out the drug by switching the perfusion back to the control aCSF.
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from these experiments. The values are illustrative and based on typical responses to nicotinic agonists.
Table 1: Electrophysiological Properties of VTA Dopamine Neurons
| Parameter | Value |
| Resting Membrane Potential | -65 ± 5 mV |
| Input Resistance | 250 ± 50 MΩ |
| Spontaneous Firing Rate | 1-5 Hz |
| Ih Current Amplitude (@ -120 mV) | >100 pA |
Table 2: Composition of Recording Solutions
| Solution | Component | Concentration (mM) |
| Cutting Solution (Sucrose-based) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 124 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| MgSO₄ | 1.3 | |
| CaCl₂ | 2.5 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.2 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| Phosphocreatine | 10 |
Table 3: Neuronal Response to Bath Application of 5-Methylnicotine
| Concentration | Change in Firing Rate (%) | Depolarization (mV) | Inward Current (pA) |
| 1 µM | +50 ± 10% | 5 ± 1 mV | -50 ± 15 pA |
| 10 µM | +150 ± 25% | 12 ± 2 mV | -120 ± 20 pA |
| 100 µM | +120 ± 30% (desensitization) | 10 ± 3 mV | -100 ± 25 pA |
Visualizations
Signaling Pathway
Caption: Signaling pathway of 5-methylnicotine action on a neuron.
Experimental Workflow
Caption: Workflow for in vitro electrophysiology experiments.
Data Analysis Logic
Caption: Logical flow of data analysis for electrophysiological recordings.
References
- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Symposium overview: mechanism of action of nicotine on neuronal acetylcholine receptors, from molecule to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. Dual effects of nicotine on dopamine neurons mediated by different nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linking altered neuronal and synaptic properties to nicotinic receptor Alpha5 subunit gene dysfunction: a translational investigation in rat mPFC and human cortical layer 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Nicotine-Sensitive Neuronal Population in Rat Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Competitive Binding Assay with rac-5-Methylnicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes, including cognitive function, and their implication in various pathological conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction, make them significant targets for drug discovery and development.[2][3] The development of subtype-selective nAChR ligands is a key objective in medicinal chemistry to create therapeutics with improved efficacy and reduced side effects.
rac-5-Methylnicotine is a nicotine analog that serves as a valuable tool for investigating the structure-activity relationships of ligands targeting nAChRs. Understanding the binding affinity and selectivity of this compound across different nAChR subtypes is crucial for elucidating the specific interactions that govern ligand recognition and receptor activation. Competitive binding assays are a robust and widely used method to determine the binding affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand from its receptor binding site.[4]
These application notes provide a comprehensive guide for researchers to develop and execute a competitive binding assay to characterize the interaction of this compound with various nAChR subtypes. The protocols and data presented herein will facilitate the determination of key pharmacological parameters, such as the inhibitory constant (Ki), which is essential for advancing our understanding of nAChR pharmacology.
Data Presentation: Binding Affinities of 5-Methylnicotine Isomers
| Compound | nAChR Subtype | Ki (nM) |
| trans-5-Methylnicotine | α4β2 | 1.8 |
| α7 | 1,200 | |
| cis-5-Methylnicotine | α4β2 | 1,100 |
| α7 | >10,000 | |
| Nicotine (for reference) | α4β2 | 1.0 |
| α7 | 1,800 |
Note: The data presented is for the individual isomers and not the racemic mixture. The Ki values were determined using competitive radioligand binding assays.
Experimental Protocols
Membrane Preparation from Cells Expressing nAChR Subtypes
This protocol describes the preparation of cell membranes enriched with the desired nAChR subtype from cultured cells (e.g., HEK293, CHO, or SH-EP1 cells) stably or transiently expressing the receptor.
Materials:
-
Cultured cells expressing the target nAChR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM EGTA, 1 mM PMSF, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using a suitable radioligand (e.g., [3H]-Epibatidine or [3H]-Cytisine) to determine the binding affinity of this compound.
Materials:
-
Prepared cell membranes expressing the target nAChR subtype
-
This compound (unlabeled competitor)
-
Radioligand (e.g., [3H]-Epibatidine, [3H]-Cytisine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine or epibatidine)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethylenimine
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10-11 M to 10-4 M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Competitor Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): A saturating concentration of a non-labeled ligand (e.g., 100 µM nicotine), radioligand, and membrane preparation.
-
-
Add a fixed concentration of the radioligand to all wells. The concentration should be approximately equal to its Kd value for the target receptor.
-
Add the prepared cell membranes to each well to initiate the binding reaction. The final protein concentration should be optimized for each receptor subtype.
-
Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (typically 1-4 hours).
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer (3-4 times) to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Count the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding (NSB) from the total binding and the competitor binding at each concentration.
-
Specific Binding = Total Binding - NSB
-
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound). The data should form a sigmoidal curve.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site or two-site competition model. This will yield the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Principle of Competitive Binding Assay
Caption: Principle of the competitive binding assay.
Experimental Workflow
Caption: Workflow for the competitive binding assay.
nAChR Signaling Pathway
Caption: Simplified nAChR-mediated signaling pathway.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for rac-5-Methylnicotine in Agricultural Insecticide Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established methodologies for insecticide efficacy testing and the known mode of action of nicotinic acetylcholine receptor (nAChR) agonists. As of the date of this document, specific efficacy data for rac-5-Methylnicotine against agricultural pests is not widely available in peer-reviewed literature. These protocols are intended to serve as a comprehensive guide for researchers to design and conduct their own efficacy studies.
Introduction
This compound is a synthetic analog of nicotine, a naturally occurring alkaloid known for its insecticidal properties.[1] Like nicotine, this compound is presumed to act as a potent agonist of insect nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the target insect.[2] This mode of action is similar to that of neonicotinoid insecticides.[3][4] The evaluation of novel compounds like this compound is a critical step in the discovery of new insecticidal active ingredients, particularly in the context of increasing insecticide resistance to existing chemical classes.
These application notes provide a framework for conducting laboratory and small-scale field trials to determine the efficacy of this compound against common agricultural pests.
Potential Target Pests
Based on the activity of nicotine and other nAChR agonists, this compound is expected to be effective against a range of sucking and chewing insects.[5] Potential target pests for initial screening include:
-
Aphids (Hemiptera: Aphididae): e.g., Green peach aphid (Myzus persicae), Soybean aphid (Aphis glycines)
-
Whiteflies (Hemiptera: Aleyrodidae): e.g., Silverleaf whitefly (Bemisia tabaci)
-
Thrips (Thysanoptera): e.g., Western flower thrips (Frankliniella occidentalis)
-
Leafhoppers (Hemiptera: Cicadellidae): e.g., Potato leafhopper (Empoasca fabae)
-
Beetles (Coleoptera): e.g., Colorado potato beetle (Leptinotarsa decemlineata)[6]
-
Caterpillars (Lepidoptera): e.g., Tobacco budworm (Heliothis virescens)
Data Presentation: Efficacy Benchmarks
Quantitative data from efficacy studies should be summarized to facilitate comparison. The primary endpoints are the Lethal Concentration 50 (LC50) and Lethal Dose 50 (LD50), which represent the concentration and dose of this compound required to kill 50% of the test population, respectively.[7] Data should be presented in a clear, tabular format.
Table 1: Hypothetical Efficacy Data for this compound against Various Agricultural Pests
| Target Pest Species | Life Stage | Assay Type | LC50 (ppm or µg/mL) | 95% Confidence Interval | LD50 (ng/insect) | 95% Confidence Interval |
| Myzus persicae (Green Peach Aphid) | Adult | Leaf-dip Bioassay | Data to be determined | Data to be determined | N/A | N/A |
| Bemisia tabaci (Silverleaf Whitefly) | Adult | Leaf-dip Bioassay | Data to be determined | Data to be determined | N/A | N/A |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | 2nd Instar Larvae | Topical Application | N/A | N/A | Data to be determined | Data to be determined |
| Heliothis virescens (Tobacco Budworm) | 3rd Instar Larvae | Diet Incorporation | Data to be determined | Data to be determined | N/A | N/A |
N/A: Not Applicable
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. The following are example protocols for common insecticide efficacy assays.
Protocol 1: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids, Whiteflies)
This method is used to determine the contact and/or ingestion toxicity of a compound.
Materials:
-
This compound stock solution (e.g., in acetone or DMSO)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Host plant leaves (e.g., cabbage, cotton)
-
Petri dishes with moist filter paper
-
Forceps
-
Micropipettes
-
Beakers
-
Healthy, synchronized adult insects
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of this compound in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A typical concentration range for a new compound might be 0.1, 1, 10, 100, and 1000 ppm. A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Dipping: Using forceps, dip host plant leaves into each test solution for 10-15 seconds, ensuring complete coverage.
-
Drying: Allow the leaves to air dry completely on a wire rack.
-
Insect Infestation: Place the dried, treated leaves into Petri dishes. Introduce a known number of adult insects (e.g., 20-25) into each dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-infestation. Insects that are moribund or unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals. Correct for control mortality using Abbott's formula if necessary.
Protocol 2: Topical Application Bioassay for Chewing Insects (e.g., Beetle Larvae)
This method determines the direct contact toxicity of a compound.
Materials:
-
This compound stock solution in a volatile solvent (e.g., acetone)
-
Microapplicator
-
Glass vials or Petri dishes with artificial diet
-
Healthy, synchronized insect larvae (e.g., 2nd or 3rd instar)
-
CO2 for anesthetization
Procedure:
-
Preparation of Dosing Solutions: Prepare serial dilutions of this compound in the chosen solvent.
-
Insect Handling: Anesthetize the larvae briefly with CO2.
-
Topical Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. The control group should be treated with the solvent only.
-
Incubation: Place individual larvae into vials or Petri dishes containing a small amount of artificial diet. Maintain in a controlled environment.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD50 (in ng/insect or µg/g of body weight) using probit analysis.
Visualizations
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the activation of nicotinic acetylcholine receptors in the insect's central nervous system.
Caption: Proposed signaling pathway of this compound in an insect neuron.
Experimental Workflow for Insecticide Efficacy Testing
The following diagram illustrates a typical workflow for evaluating a novel insecticidal compound.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. Tobacco and its evil cousin nicotine are good as a pesticide - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpds.co.in [jpds.co.in]
- 6. INNOVATIVE TECHNOLOGIES: Tobacco Bio-oil Kills Agricultural Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
Application Note: Solid-Phase Extraction of 5-Methylnicotine from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylnicotine is a derivative of nicotine and a compound of interest in various fields, including pharmacology and toxicology. Accurate quantification of 5-methylnicotine in biological matrices such as plasma is crucial for pharmacokinetic, metabolic, and safety studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction of 5-methylnicotine from plasma using a mixed-mode cation exchange SPE method.
Due to the limited availability of specific validated methods for 5-methylnicotine, this protocol is adapted from established methods for nicotine and similar basic compounds. As a structural analog of nicotine, which has a pKa of approximately 8.02 and is a weak base, 5-methylnicotine is expected to exhibit similar chemical behavior, making a cation exchange-based SPE approach highly suitable. This method is intended as a starting point for method development and requires validation for specific applications.
Experimental Protocols
Principle
This protocol utilizes a mixed-mode solid-phase extraction sorbent with both reversed-phase and strong cation exchange properties. At an acidic pH, 5-methylnicotine will be protonated and positively charged, allowing it to bind to the cation exchange functional groups on the sorbent. This dual retention mechanism provides superior selectivity and sample clean-up compared to single-mode SPE.
Materials and Reagents
-
SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX, Strata-X-C)
-
Plasma Samples: Human or animal plasma containing 5-methylnicotine
-
Internal Standard (IS): A suitable deuterated analog of 5-methylnicotine or a compound with similar chemical properties.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ammonium hydroxide (or other suitable base for elution)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
LC-MS/MS system
-
Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 1 mL of plasma, add the internal standard and vortex to mix.
-
Acidify the plasma sample by adding an appropriate amount of formic acid to adjust the pH to below 6.0. This step ensures that 5-methylnicotine is in its protonated, positively charged state.
-
Centrifuge the acidified plasma at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of an acidic solution (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of the acidic solution to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the 5-methylnicotine from the cartridge with 2 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The basic solution neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Data Presentation
As this is a proposed method, the following tables are templates for the quantitative data that should be generated during method validation.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 5-Methylnicotine | Low QC | Data to be generated | Data to be generated |
| Mid QC | Data to be generated | Data to be generated | |
| High QC | Data to be generated | Data to be generated | |
| Internal Standard | Working Concentration | Data to be generated | Data to be generated |
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
| 5-Methylnicotine | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Table 3: Intra- and Inter-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| 5-Methylnicotine | LLOQ | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Low QC | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Mid QC | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| High QC | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for 5-Methylnicotine.
Conclusion
The provided mixed-mode cation exchange solid-phase extraction protocol offers a robust starting point for the development of a validated method for the quantification of 5-methylnicotine in plasma. The principles of this method are well-established for similar basic compounds and are expected to yield high recovery and excellent sample clean-up. It is imperative that researchers and scientists validate this method in their own laboratories to ensure it meets the specific requirements of their analytical assays, including assessments of recovery, matrix effects, linearity, precision, and accuracy.
Application Notes and Protocols for the Structural Elucidation of 5-Methylnicotine Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-methylnicotine and its derivatives. This document includes detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in the characterization of these novel compounds, which are of significant interest in drug development due to their potential interactions with nicotinic acetylcholine receptors (nAChRs).
Introduction to NMR in the Analysis of Nicotine Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds.[1][2] For novel derivatives such as 5-methylnicotine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals. This allows for the precise mapping of the molecular skeleton and the determination of the substitution pattern on the pyridine ring.
The structural elucidation process typically involves:
-
1D NMR Spectroscopy: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their chemical environment.
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms within the molecule.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.
-
Predicted NMR Data for 5-Methylnicotine
Due to the limited availability of published experimental NMR data for 5-methylnicotine, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using advanced computational algorithms that provide a reliable estimation of the spectral parameters and serve as a strong starting point for experimental data analysis.
Table 1: Predicted ¹H NMR Data for 5-Methylnicotine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 3.25 | t | 8.5 |
| H-3'α | 1.95 | m | - |
| H-3'β | 1.80 | m | - |
| H-4'α | 1.70 | m | - |
| H-4'β | 2.10 | m | - |
| H-5'α | 2.30 | m | - |
| H-5'β | 3.10 | t | 8.5 |
| N-CH₃ | 2.15 | s | - |
| H-2 | 8.40 | s | - |
| H-4 | 7.60 | s | - |
| H-6 | 8.45 | s | - |
| 5-CH₃ | 2.35 | s | - |
Table 2: Predicted ¹³C NMR Data for 5-Methylnicotine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | 68.5 |
| C-3' | 35.0 |
| C-4' | 22.5 |
| C-5' | 57.0 |
| N-CH₃ | 40.0 |
| C-2 | 149.0 |
| C-3 | 138.0 |
| C-4 | 135.0 |
| C-5 | 130.0 |
| C-6 | 148.0 |
| 5-CH₃ | 18.0 |
Experimental Protocols
The following are detailed protocols for the preparation of a 5-methylnicotine derivative sample and the acquisition of key NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 5-methylnicotine derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
3.2.3. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Scans (NS): 2-8 per increment.
-
Number of Increments: 128-256 in the F1 dimension.
-
Spectral Width (SW): F2 (¹H) dimension same as the ¹H spectrum; F1 (¹³C) dimension sufficient to cover the expected carbon chemical shift range (e.g., 160-180 ppm).
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Scans (NS): 4-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Spectral Width (SW): F2 (¹H) dimension same as the ¹H spectrum; F1 (¹³C) dimension same as the HSQC.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value between 8-10 Hz.
Visualizations
The following diagrams illustrate the workflow and logic of NMR-based structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Caption: Relationships between key NMR experiments.
Caption: Hypothetical nAChR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylnicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methylnicotinic acid, a key intermediate in pharmaceutical manufacturing.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-methylnicotinic acid, providing potential causes and solutions to improve reaction yield and purity.
Issue 1: Low Yield of 5-Methylnicotinic Acid (<50%)
-
Potential Cause 1: Over-oxidation of the starting material.
-
Explanation: The most common synthesis involves the oxidation of 3,5-lutidine. A significant side reaction is the further oxidation of the desired 5-methylnicotinic acid to the by-product 3,5-pyridinedicarboxylic acid.[1][2] This is particularly prevalent when using strong oxidizing agents like potassium permanganate (KMnO₄).
-
Solution:
-
Control Reaction Temperature: Maintain a mild reaction temperature, typically between 25-35°C, during the addition of the oxidizing agent.[1][3]
-
Slow Addition of Oxidant: Add the oxidizing agent portion-wise over an extended period (e.g., 4-5 hours) to maintain control over the reaction exotherm and minimize over-oxidation.[1][3]
-
Alternative Oxidation System: Consider using a milder oxidation system, such as hydrogen peroxide in concentrated sulfuric acid, which can improve selectivity and yield to over 60%.[2]
-
-
-
Potential Cause 2: Inefficient separation of 5-methylnicotinic acid from the by-product.
-
Explanation: The successful isolation of 5-methylnicotinic acid relies on the difference in solubility between the product and the 3,5-pyridinedicarboxylic acid by-product at different pH values.[1]
-
Solution:
-
Precise pH Adjustment: Carefully adjust the pH of the filtrate. First, lower the pH to around 0.3-0.6 with concentrated hydrochloric acid to precipitate and remove the 3,5-pyridinedicarboxylic acid by-product via filtration.[1] Subsequently, adjust the filtrate pH to approximately 2.5-3.2 to precipitate the desired 5-methylnicotinic acid.[1]
-
-
-
Potential Cause 3: Incomplete Reaction.
-
Explanation: Insufficient reaction time or inadequate mixing can lead to unreacted 3,5-lutidine remaining in the reaction mixture, thus lowering the yield of the final product.
-
Solution:
-
Issue 2: Difficulty in Filtering the Reaction Mixture
-
Potential Cause: Formation of finely divided manganese dioxide (MnO₂).
-
Explanation: When using potassium permanganate as the oxidant, a significant amount of manganese dioxide is produced as a by-product. This can be difficult to filter, especially on a larger scale, leading to product loss.[1][2]
-
Solution:
-
Use of Filter Aids: Employing a filter aid such as celite can help to improve the filtration of the fine MnO₂ precipitate.
-
Alternative Oxidation System: Switching to a hydrogen peroxide/sulfuric acid oxidation system eliminates the formation of manganese dioxide, simplifying the work-up procedure.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-methylnicotinic acid?
A1: The most frequently cited method is the oxidation of 3,5-lutidine (3,5-dimethylpyridine) using potassium permanganate in an aqueous solution.[1][3]
Q2: What are the main challenges in the synthesis of 5-methylnicotinic acid?
A2: The primary challenges include achieving a high yield due to the formation of the 3,5-pyridinedicarboxylic acid by-product, and the practical difficulties of handling and filtering the manganese dioxide waste when using potassium permanganate.[1][2]
Q3: How can the purity of the final product be improved?
A3: Purity is significantly enhanced by a carefully controlled, two-step pH adjustment during the work-up to selectively precipitate the by-product and then the desired product.[1] Recrystallization of the crude product from a suitable solvent, such as ethanol, can further increase the purity to over 99%.[1][3]
Q4: Are there alternative, higher-yielding methods available?
A4: Yes, a method utilizing hydrogen peroxide and concentrated sulfuric acid as the oxidation system has been reported to provide yields of over 60%. This method offers improved selectivity and avoids the formation of manganese dioxide, simplifying the purification process.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for 5-Methylnicotinic Acid
| Parameter | Potassium Permanganate Oxidation | Hydrogen Peroxide/Sulfuric Acid Oxidation |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂) / Sulfuric Acid (H₂SO₄) |
| Solvent | Water | Concentrated Sulfuric Acid |
| Typical Yield | < 50% - 59.4%[1][2][3] | > 60%[2] |
| Key By-product | 3,5-Pyridinedicarboxylic acid, MnO₂ | Minimal, improved selectivity[2] |
| Work-up Complexity | High (filtration of MnO₂, precise pH control)[1][2] | Moderate (pH adjustment)[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylnicotinic Acid via Potassium Permanganate Oxidation
This protocol is based on a typical procedure found in the literature.[1][3]
-
Reaction Setup: In a suitable reaction vessel, add 120 kg of 3,5-lutidine to 1200 L of water.
-
Addition of Oxidant: While stirring, add 300 kg of potassium permanganate portion-wise over 4.5 hours, maintaining the temperature between 25-35°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 30°C for 16 hours.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide by-product.
-
First pH Adjustment: Adjust the pH of the filtrate to 0.5 with concentrated hydrochloric acid.
-
By-product Removal: Collect the precipitated 3,5-pyridinedicarboxylic acid by filtration.
-
Second pH Adjustment: Adjust the pH of the remaining filtrate to 3.0 with concentrated hydrochloric acid.
-
Product Isolation: Collect the precipitated crude 5-methylnicotinic acid by centrifugation.
-
Purification: Recrystallize the crude product from ethanol to obtain the final product with a purity of ≥99.5%.[1][3]
Protocol 2: Synthesis of 5-Methylnicotinic Acid via Hydrogen Peroxide Oxidation
This protocol is based on a higher-yield alternative method.[2]
-
Reaction Setup: In a reaction vessel, use concentrated sulfuric acid as the solvent and add 3,5-lutidine as the raw material.
-
Addition of Oxidant: Slowly add hydrogen peroxide to the mixture. The molar ratio of 3,5-lutidine to hydrogen peroxide should be in the range of 1:2 to 1.2:6.
-
Reaction: Heat the reaction mixture to a temperature between 110-150°C and maintain for 5-20 hours.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter.
-
pH Adjustment and Product Isolation: Adjust the pH of the filtrate to 3-4 to precipitate the 5-methylnicotinic acid. Collect the product by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of 5-methylnicotinic acid using potassium permanganate.
Caption: Logical relationship of the pH-dependent purification process for 5-methylnicotinic acid.
References
Overcoming poor peak resolution in chiral separation of 5-methylnicotine
Welcome to the technical support center for the chiral separation of 5-methylnicotine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the chiral separation of 5-methylnicotine?
Poor peak resolution in the chiral separation of 5-methylnicotine can stem from several factors, broadly categorized as issues with the column, mobile phase, or analytical method parameters. Common culprits include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition (including the wrong modifier or additive), incorrect temperature, or a flow rate that is too high.[1] Additionally, problems with the HPLC system itself, such as leaks or excessive dead volume, can contribute to peak broadening and poor resolution.[2]
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of 5-methylnicotine enantiomers?
For compounds structurally similar to nicotine, such as 5-methylnicotine, polysaccharide-based CSPs are a common and effective choice.[3][4][5] These columns, often based on derivatized cellulose or amylose, provide the necessary chiral recognition for successful enantioseparation. Columns from the CHIRALPAK® and CHIRALCEL® series are widely used for nicotine and its analogs.[3][5] Specifically, derivatized cellulose stationary phases like tris(3,5-dimethylphenyl carbamoyl) cellulose have shown success in separating nicotine enantiomers.[3]
Q3: Why is an amine additive often necessary in the mobile phase?
5-Methylnicotine is a basic compound. When performing chiral chromatography on a silica-based CSP, secondary interactions can occur between the basic analyte and acidic silanol groups on the silica surface. This can lead to peak tailing and poor resolution. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase helps to saturate these active sites, minimizing undesirable interactions and improving peak shape and resolution.[6]
Q4: How does temperature affect the chiral separation of 5-methylnicotine?
Temperature is a critical parameter in chiral separations. Generally, lower temperatures tend to increase the enantioselectivity of the chiral stationary phase, leading to better resolution. However, this often comes at the cost of longer retention times and broader peaks due to slower mass transfer. Conversely, higher temperatures can improve column efficiency and reduce analysis time but may decrease selectivity. The optimal temperature is a balance between these factors and should be determined empirically for each specific method. It is crucial to maintain a stable and consistent column temperature for reproducible results.[7]
Q5: Can I use supercritical fluid chromatography (SFC) for the chiral separation of 5-methylnicotine?
Yes, supercritical fluid chromatography (SFC) is a powerful technique for the chiral separation of nicotine and its analogs and is a viable alternative to HPLC.[8] Chiral SFC often provides faster separations and can offer different selectivity compared to HPLC. Polysaccharide-based columns are also commonly used in SFC for these types of separations.[8]
Troubleshooting Guide: Overcoming Poor Peak Resolution
This guide addresses specific issues you might encounter during the chiral separation of 5-methylnicotine.
Issue 1: Co-elution or Very Poor Resolution of Enantiomers
If the enantiomers of 5-methylnicotine are not separating or are poorly resolved, consider the following troubleshooting steps.
Troubleshooting Workflow for Co-elution/Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Protocols:
-
Verify CSP Selection: Ensure you are using a chiral stationary phase suitable for nicotine analogs, such as a polysaccharide-based column.
-
Optimize Mobile Phase:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Modifier Type: If adjusting the percentage is insufficient, try a different alcohol modifier. For example, switching from isopropanol to ethanol can alter the selectivity.
-
Additive Concentration: Ensure a basic additive like diethylamine (DEA) is present in the mobile phase at a low concentration (e.g., 0.1%). This is crucial for good peak shape of basic analytes.
-
-
Adjust Column Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances chiral recognition and improves resolution.
-
Reduce Flow Rate: Decreasing the flow rate can lead to better resolution by allowing more time for the enantiomers to interact with the stationary phase.
Issue 2: Peak Tailing
Peak tailing can obscure the resolution between two closely eluting enantiomers.
Logical Relationship for Troubleshooting Peak Tailing
Caption: Causes and solutions for peak tailing.
Experimental Protocols:
-
Incorporate or Increase Amine Additive: If not already present, add a basic modifier like DEA or TEA to the mobile phase (a typical starting concentration is 0.1%). If it is already present, a slight increase may improve peak shape.
-
Reduce Sample Concentration: Inject a more dilute sample to rule out mass overload of the column.
-
Column Flushing: If the column has been used extensively, it may be contaminated. Flush the column with a strong, compatible solvent (check the column manual for recommendations) to remove strongly retained impurities.
Data Presentation
The following tables provide examples of how mobile phase composition can affect chiral separation parameters for nicotine, which can serve as a starting point for optimizing the separation of 5-methylnicotine.
Table 1: Effect of Mobile Phase Modifiers and Additives on Nicotine Enantiomer Resolution
| Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |
| Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 2.5 | 8.2 | 9.5 |
| Hexane/Ethanol (90:10) + 0.1% DEA | 1.0 | 2.8 | 9.1 | 10.8 |
| Hexane/Isopropanol (95:5) + 0.1% DEA | 1.0 | 3.2 | 12.5 | 14.3 |
| Hexane/Isopropanol (90:10) (No Additive) | 1.0 | 1.2 (with tailing) | 7.8 | 8.5 |
Data is illustrative and based on typical separations of nicotine analogs.
Table 2: Influence of Temperature and Flow Rate on Chiral Resolution
| Mobile Phase | Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) |
| Hexane/Isopropanol (90:10) + 0.1% DEA | 25 | 1.0 | 2.5 |
| Hexane/Isopropanol (90:10) + 0.1% DEA | 15 | 1.0 | 3.1 |
| Hexane/Isopropanol (90:10) + 0.1% DEA | 25 | 0.8 | 2.9 |
Data is illustrative and based on general principles of chiral chromatography.
References
- 1. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC separation of the enantiomers of nicotine and nicotine‐like compounds | Zendy [zendy.io]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS/MS analysis of 5-methylnicotine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 5-methylnicotine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my 5-methylnicotine analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 5-methylnicotine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In biological matrices like plasma or urine, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[4][5]
Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?
A: Yes, inconsistent and inaccurate results are classic signs of unmanaged matrix effects.[6] Because the composition of biological samples can vary significantly between individuals or collection times, the extent of ion suppression or enhancement can also vary, leading to poor reproducibility.[7] It is crucial to evaluate for the presence of matrix effects during method development and validation.[8]
Q3: How can I determine if matrix effects are impacting my analysis?
A: There are several methods to assess matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a 5-methylnicotine standard into the mass spectrometer after the analytical column.[6][7] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of 5-methylnicotine indicates ion suppression or enhancement, respectively.[6][7]
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Post-Extraction Spike: This is a quantitative approach where you compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[5][9] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[8] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What are the most common sources of matrix effects in biofluids like plasma or urine?
A: In biological matrices, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[10] Other significant sources include salts, proteins, and endogenous metabolites that may co-elute with 5-methylnicotine.[5]
Q5: My signal for 5-methylnicotine is being suppressed. What are the immediate troubleshooting steps I can take?
A: If you suspect ion suppression, consider the following:
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Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[6][11] Techniques like Solid Phase Extraction (SPE) are generally more effective at removing phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[12]
-
Chromatographic Separation: Modify your LC method to chromatographically separate 5-methylnicotine from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different selectivity.[2][6]
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Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds.[6][9] However, this is only feasible if the concentration of 5-methylnicotine is high enough to remain above the lower limit of quantification after dilution.[6]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5-methylnicotine is the gold standard for compensating for matrix effects.[13][14] Since the SIL-IS co-elutes and experiences the same ionization effects as the analyte, it can effectively normalize the signal and improve data accuracy.[13]
Experimental Protocols and Methodologies
Protocol 1: Phospholipid Removal using Solid Phase Extraction (SPE)
This protocol is designed for the cleanup of plasma samples and is highly effective at removing phospholipids.
Materials:
-
Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE cartridges (e.g., Oasis PRiME MCX).
-
Plasma sample containing 5-methylnicotine.
-
Methanol (LC-MS grade).
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Acetonitrile (LC-MS grade).
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Water (LC-MS grade).
-
Ammonium hydroxide.
-
Formic acid.
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the 5-methylnicotine with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for sample cleanup and can be effective in reducing matrix effects.
Materials:
-
Plasma or urine sample.
-
Methyl tert-butyl ether (MTBE).
-
Sodium hydroxide (NaOH) solution.
Procedure:
-
Sample Preparation: To 500 µL of the sample, add a deuterated internal standard for 5-methylnicotine.
-
pH Adjustment: Add 50 µL of 5N NaOH to basify the sample. Since 5-methylnicotine is a basic compound, adjusting the pH to be at least two units higher than its pKa will ensure it is in its neutral, more extractable form.[4]
-
Extraction: Add 2 mL of MTBE, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.
Protocol 3: General LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and application.
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LC Column: A C18 or Biphenyl column is often suitable for the analysis of nicotine-related compounds.[15]
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: The specific precursor and product ion transitions for 5-methylnicotine and its stable isotope-labeled internal standard will need to be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data on Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of different techniques in removing phospholipids, a major source of ion suppression.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Relative Matrix Effect | Reference |
| Protein Precipitation (PPT) | High (>90%) | Low (Minimal removal) | High | [10] |
| Liquid-Liquid Extraction (LLE) | Good (70-90%) | Moderate | Moderate | [4] |
| Solid Phase Extraction (SPE) | High (>85%) | High (>95%) | Low | [16] |
| HybridSPE® - Phospholipid | High (>90%) | Very High (>99%) | Very Low | [12] |
Visual Guides
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. eijppr.com [eijppr.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low recovery of 5-methylnicotine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 5-methylnicotine during sample preparation.
Disclaimer: Specific quantitative recovery data and validated extraction protocols for 5-methylnicotine are limited in published literature. The following guidance is based on established principles for the extraction of nicotine and its analogs. Researchers should consider this information as a starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 5-methylnicotine recovery during sample preparation?
Low recovery of 5-methylnicotine can stem from several factors throughout the sample preparation workflow. These issues can be broadly categorized as:
-
Suboptimal Extraction Parameters: Incorrect pH, inappropriate solvent selection, or inefficient extraction techniques (e.g., insufficient mixing in Liquid-Liquid Extraction or incorrect sorbent in Solid-Phase Extraction).
-
Analyte Instability: Degradation of 5-methylnicotine due to improper pH, temperature, or exposure to light during storage or extraction.
-
Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, urine) that can suppress ionization in mass spectrometry or co-elute with the analyte.
-
Procedural Losses: Incomplete elution from an SPE cartridge, analyte adsorption to container surfaces, or loss during solvent evaporation steps.
Q2: How does pH affect the extraction efficiency of 5-methylnicotine?
Like nicotine, 5-methylnicotine is a basic compound containing two nitrogen atoms that can be protonated. The extraction efficiency is highly dependent on the pH of the sample and extraction solvents.
-
For Liquid-Liquid Extraction (LLE): To extract 5-methylnicotine from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units above the pKa of the pyrrolidine nitrogen. This ensures the molecule is in its neutral, free-base form, which is more soluble in organic solvents.
-
For Solid-Phase Extraction (SPE):
-
Reversed-Phase SPE: The sample should be loaded at a pH where 5-methylnicotine is retained on the non-polar sorbent.
-
Cation-Exchange SPE: The sample should be loaded at a pH where the pyrrolidine nitrogen is protonated (positively charged), allowing it to bind to the negatively charged sorbent.
-
Q3: I am observing high variability in my recovery. What could be the cause?
High variability often points to inconsistent execution of the sample preparation protocol. Key areas to investigate include:
-
Inconsistent pH Adjustment: Small variations in the final pH of samples can lead to significant differences in extraction efficiency.
-
Variable Mixing/Vortexing: In LLE, inconsistent mixing times or intensity can result in incomplete partitioning of the analyte into the organic phase.
-
SPE Cartridge Inconsistencies: Variations in packing or channeling in SPE cartridges can lead to inconsistent recoveries. Ensure cartridges are from a reliable source and are not allowed to dry out during conditioning and sample loading (for silica-based sorbents).
-
Evaporation to Dryness: Over-drying during the solvent evaporation step can lead to the loss of volatile compounds.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Recommended Solution |
| Low recovery in the organic phase | Incorrect pH: The aqueous sample pH may be too low, causing 5-methylnicotine to be in its protonated, water-soluble form. | Adjust the pH of the aqueous sample to >10 with a suitable base (e.g., NaOH, NH4OH) before extraction. |
| Inappropriate organic solvent: The chosen solvent may have low solubility for 5-methylnicotine. | Test alternative water-immiscible organic solvents such as methyl tert-butyl ether (MTBE), dichloromethane, or a mixture like dichloromethane:isopropanol (95:5, v/v). | |
| Insufficient mixing: Inadequate contact between the aqueous and organic phases. | Increase vortexing/mixing time and intensity to ensure thorough mixing. Avoid vigorous shaking that can lead to emulsions. | |
| Formation of an emulsion | High concentration of lipids or proteins in the sample: This is common with plasma or tissue homogenates. | 1. Centrifuge the sample at high speed to break the emulsion. 2. Add a small amount of salt ("salting out") to the aqueous phase to increase its polarity. 3. Use a gentler mixing technique (e.g., gentle inversions instead of vigorous vortexing). |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Recommended Solution |
| Analyte not retained on the cartridge (found in flow-through) | Incorrect sorbent type: The chosen sorbent chemistry is not appropriate for 5-methylnicotine. | For a basic compound like 5-methylnicotine, consider a mixed-mode cation exchange (e.g., C8/SCX) or a polymeric reversed-phase sorbent. |
| Improper conditioning/equilibration: The sorbent was not properly prepared to receive the sample. | Ensure the sorbent is conditioned with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution at a pH similar to the sample. Do not let silica-based sorbents dry out before sample loading.[1] | |
| Sample pH is incorrect for retention: For cation exchange, the pH is too high (analyte is neutral). For reversed-phase, the sample is too non-polar. | For cation exchange, ensure the sample pH is at least 2 units below the pKa of the analyte to ensure it is charged. For reversed-phase, consider diluting the sample with a weaker solvent. | |
| Analyte retained but not eluting | Elution solvent is too weak: The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | 1. Increase the organic strength of the elution solvent. 2. For cation exchange, use a basic modifier in the elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and facilitate its release. |
| Incomplete elution: Insufficient volume of elution solvent was used. | Increase the volume of the elution solvent and consider performing a second elution step. Adding a "soak time" where the elution solvent sits in the cartridge for a few minutes can also improve recovery.[2] |
Quantitative Data Summary
The following tables present typical recovery data for nicotine, which can serve as a reference for developing a method for 5-methylnicotine.
Table 1: Typical Recovery of Nicotine using Solid-Phase Extraction
| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Urine | C18 | Not specified | ~98% (for cotinine) | [3] |
| Serum/Urine | Copolymeric-bonded phase silica | Not specified | 61 ± 6% | [4] |
| Plasma | Magnetic Strong Cation Exchange (MSCX) | Not specified | 78.7 - 99.1% | [5] |
| Plasma/Urine | Mixed-mode Oasis® MCX | Not specified | 51 - 118% | [6] |
Table 2: Typical Recovery of Nicotine using Liquid-Liquid Extraction
| Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Plasma | Not specified | 50 - 97% | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 5-Methylnicotine from Plasma (Starting Point)
This protocol is adapted from a method for nicotine and its metabolites.[7]
-
Sample Preparation:
-
To 250 µL of plasma in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., 5-methylnicotine-d3).
-
Add 50 µL of 1M NaOH to basify the sample to a pH > 10. Vortex briefly.
-
-
Extraction:
-
Add 1.5 mL of an extraction solvent (e.g., methyl tert-butyl ether or 95:5 dichloromethane:isopropanol).
-
Cap the tube and mix by vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 10:90 methanol:water). Vortex to dissolve.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of 5-Methylnicotine from Urine (Starting Point)
This protocol is based on a method for nicotine and its metabolites using a mixed-mode cation exchange cartridge.
-
Sample Pre-treatment:
-
To 500 µL of urine, add an appropriate volume of an internal standard (e.g., 5-methylnicotine-d3).
-
Add 200 µL of 1M NaOH and vortex. Centrifuge at 2000 x g for 5 minutes.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the 5-methylnicotine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: Troubleshooting workflow for low 5-methylnicotine recovery.
Caption: General sample preparation workflows for 5-methylnicotine.
Signaling Pathway
5-methylnicotine, as an analog of nicotine, is expected to interact with nicotinic acetylcholine receptors (nAChRs). The α4β2 and α7 subtypes are the most prevalent in the central nervous system.[9][10] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), depolarization of the neuron, and subsequent activation of various downstream signaling cascades.
Caption: Putative signaling pathway for 5-methylnicotine via nAChRs.
References
- 1. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of rac-5-Methylnicotine during storage
This technical support center provides guidance on the proper storage and handling of rac-5-Methylnicotine to minimize degradation and ensure the integrity of your research materials. As a nicotine analog, this compound is susceptible to degradation from environmental factors. The information provided here is based on established knowledge of nicotine stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to heat, light (especially UV), oxygen, and high pH (alkaline conditions). These factors can induce oxidation and other chemical changes, altering the purity and activity of the compound.
Q2: What is the recommended short-term storage condition for this compound?
A2: For short-term storage, it is recommended to keep this compound in a refrigerator at approximately 4°C.[1] The container should be tightly sealed to minimize exposure to air and moisture.
Q3: How should I store this compound for long-term use?
A3: For long-term storage, keep this compound in a freezer at -20°C or, ideally, at -80°C.[1] The compound should be stored in a tightly sealed, amber glass vial to protect it from light and air. Aliquoting the sample into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q4: I've noticed a color change in my this compound sample. What does this indicate?
A4: this compound is typically a light red to dark orange oil.[2] A significant change in color, such as darkening, may indicate degradation. It is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC, before use.
Q5: Can I store this compound dissolved in a solvent?
A5: Yes, but the choice of solvent and storage conditions are critical. For aqueous solutions, use a buffer with a slightly acidic pH, as nicotine and its analogs are more stable in acidic conditions compared to alkaline solutions.[3] For organic solvents, ensure they are anhydrous and free of peroxides. Store all solutions protected from light at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure). 2. Check the age of the stock solution. 3. Perform a purity analysis (e.g., HPLC) on the current stock. 4. If degradation is confirmed, use a fresh, properly stored sample. |
| Visible Particulates or Cloudiness in Solution | Precipitation or formation of insoluble degradation products. | 1. Ensure the compound is fully dissolved at the correct concentration and pH. 2. If particulates persist, the solution may be degraded and should be discarded. 3. Prepare a fresh solution from a properly stored stock of this compound. |
| Rapid Degradation of Diluted Samples | Instability in the chosen diluent or inappropriate storage of the diluted sample. | 1. Use high-purity, degassed solvents. 2. For aqueous solutions, consider using a slightly acidic buffer. 3. Prepare fresh dilutions for each experiment and avoid long-term storage of highly diluted solutions. |
Experimental Protocols
Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific experimental needs.
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH adjusted to 4.5 with formic acid). The gradient will depend on the specific separation requirements.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound sample to be tested to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (or as determined by UV scan of this compound)
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the test sample and quantify the peak corresponding to this compound. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Forced Degradation Study
Objective: To understand the degradation pathways of this compound under stress conditions.
Procedure:
-
Prepare Stock Solutions: Prepare several identical solutions of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N and incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N and incubate at 60°C.[3]
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature.[3]
-
Thermal Degradation: Incubate a solution at 60°C.[3]
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm).[4]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the stability-indicating HPLC method described above to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing enantiomeric inversion during derivatization of 5-methylnicotine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of enantiomeric inversion during the derivatization of 5-methylnicotine.
Troubleshooting Guides
This guide addresses the critical issue of maintaining the stereochemical integrity of 5-methylnicotine during chemical derivatization for analytical purposes such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Problem: Observed Enantiomeric Inversion or Racemization Post-Derivatization
You have derivatized an enantiomerically pure sample of (S)- or (R)-5-methylnicotine and subsequent chiral analysis reveals the presence of the opposite enantiomer, indicating that inversion or racemization has occurred.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Optimize Reaction Temperature: High temperatures can provide the energy needed to overcome the activation barrier for enantiomeric inversion. - Action: Perform the derivatization at a lower temperature. Start at room temperature and, if inversion persists, cool the reaction to 0°C or below using an ice bath. 2. Minimize Reaction Time: Prolonged exposure to derivatization reagents and reaction conditions can increase the likelihood of side reactions, including racemization. - Action: Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or a rapid LC-MS analysis) to determine the minimum time required for complete derivatization. Quench the reaction as soon as it is complete. |
| Inappropriate pH | 1. Control the pH of the Reaction Mixture: Both highly acidic and highly basic conditions can catalyze the racemization of chiral amines. The lone pair of electrons on the nitrogen atom is involved in maintaining the chiral center's configuration; protonation or deprotonation can facilitate inversion. - Action: If possible, perform the derivatization in a buffered system or under neutral pH conditions. The use of non-ionic bases (e.g., triethylamine, diisopropylethylamine) is often preferred over strong inorganic bases. |
| Choice of Derivatization Reagent | 1. Select a Milder Reagent: Highly reactive derivatization agents, such as acid chlorides, can generate harsh acidic byproducts (e.g., HCl) that promote racemization. - Action: Consider using less reactive acylating agents like acid anhydrides (e.g., trifluoroacetic anhydride) in the presence of a non-nucleophilic base to neutralize acid byproducts. Alternatively, chiral derivatizing agents that react under mild conditions, such as Mosher's acid chloride or (-)-camphanic acid chloride, can be employed. |
| Solvent Effects | 1. Use Aprotic Solvents: Protic solvents (e.g., alcohols, water) can participate in proton exchange and may facilitate racemization. - Action: Employ aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) for the derivatization reaction. |
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric inversion and why is it a concern during the derivatization of 5-methylnicotine?
A1: Enantiomeric inversion is the conversion of one enantiomer (e.g., (S)-5-methylnicotine) into its mirror image ((R)-5-methylnicotine). This is a significant concern in pharmaceutical research and development because enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Derivatization is often used to create diastereomers that can be separated by standard chromatography, but if the derivatization process itself causes inversion, the subsequent analysis will not accurately reflect the true enantiomeric composition of the original sample.
Q2: What are the primary factors that can induce enantiomeric inversion during derivatization?
A2: The main factors include:
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Temperature: Higher temperatures increase the rate of racemization.
-
pH: Both strongly acidic and strongly basic conditions can catalyze inversion at a chiral center adjacent to an amine.
-
Reaction Time: Longer reaction times increase the risk of side reactions, including racemization.
-
Derivatization Reagent: Highly reactive reagents can lead to more aggressive reaction conditions that favor inversion.
Q3: Are there specific derivatization agents that are less likely to cause inversion?
A3: While the potential for inversion is always present and must be empirically tested, some derivatization agents are known to react under milder conditions, which can reduce the risk. For chiral amines, acylating agents like trifluoroacetic anhydride are commonly used. Chiral derivatizing agents such as (-)-camphanic acid chloride can also be effective as they react under relatively mild conditions to form stable diastereomeric amides.[1]
Q4: How can I experimentally verify that my derivatization protocol is not causing enantiomeric inversion?
A4: To validate your method, you should perform a control experiment using an enantiomerically pure standard of 5-methylnicotine (if available). Subject the pure enantiomer to your complete derivatization and analytical workflow. If the analysis shows only the expected diastereomer and no evidence of the other, your method is likely free from significant inversion.
Q5: What analytical techniques are suitable for analyzing the enantiomeric purity of derivatized 5-methylnicotine?
A5: After derivatization with a chiral agent to form diastereomers, you can use standard, non-chiral chromatography. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable.[1] If you are not using a derivatization agent, you will need to use a chiral stationary phase in your GC or HPLC column to separate the enantiomers directly.
Quantitative Data on Enantiomeric Inversion
The following table provides an illustrative example of how to present data from an experiment designed to optimize derivatization conditions and minimize enantiomeric inversion of a hypothetical sample of (S)-5-methylnicotine.
Table 1: Illustrative Data for a Derivatization Optimization Study of (S)-5-methylnicotine
| Condition ID | Derivatization Agent | Temperature (°C) | Reaction Time (min) | % (S)-enantiomer | % (R)-enantiomer (Inversion) |
| A | Trifluoroacetic Anhydride | 50 | 60 | 92.5% | 7.5% |
| B | Trifluoroacetic Anhydride | 25 | 60 | 98.1% | 1.9% |
| C | Trifluoroacetic Anhydride | 0 | 60 | 99.8% | 0.2% |
| D | (-)-Camphanic Acid Chloride | 25 | 30 | 99.5% | 0.5% |
| E | (-)-Camphanic Acid Chloride | 25 | 90 | 99.3% | 0.7% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Acylation of 5-Methylnicotine with Trifluoroacetic Anhydride (TFAA) for Chiral GC Analysis
This protocol is designed to minimize the risk of enantiomeric inversion by using mild reaction conditions.
Materials:
-
5-methylnicotine sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the 5-methylnicotine sample in 1 mL of anhydrous DCM in a clean, dry vial.
-
Addition of Base: Add 1.5 equivalents of anhydrous TEA to the solution. TEA acts as a scavenger for the trifluoroacetic acid byproduct, preventing acidic conditions that could promote racemization.
-
Cooling: Place the vial in an ice bath and allow it to cool to 0°C.
-
Addition of Derivatizing Agent: Slowly add 1.2 equivalents of TFAA to the cooled solution while gently vortexing.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes. Monitor the reaction for completion by TLC or LC-MS if necessary.
-
Quenching: Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly and allow the layers to separate.
-
Extraction: Carefully remove the aqueous (top) layer. Wash the organic layer with another 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Sample Transfer: Filter or carefully decant the dried organic solution into a clean GC vial for analysis.
Visualizations
Experimental and Troubleshooting Workflow
References
Technical Support Center: Enhancing 5-Methylnicotine Purification by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the purification of 5-methylnicotine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 5-methylnicotine?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of nicotine analogs like 5-methylnicotine. Its polarity allows for the separation of compounds with varying polarities. However, due to the basic nature of 5-methylnicotine, tailing of the peak on silica gel can be a significant issue. This is caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[1] To mitigate this, deactivated silica gel or the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) is often recommended.
Q2: How do I choose an appropriate mobile phase for 5-methylnicotine purification?
A2: The choice of mobile phase is critical for achieving good separation. A common starting point for nicotine analogs is a mixture of a non-polar solvent and a moderately polar solvent. For instance, a system of petroleum ether and ethyl acetate has been used for the purification of a nicotine derivative.[2] The polarity of the mobile phase is adjusted by changing the ratio of the solvents to achieve an optimal retention factor (Rf) for 5-methylnicotine, ideally around 0.3 on a Thin Layer Chromatography (TLC) plate.[3]
Q3: What is a typical yield and purity I can expect from column chromatography of 5-methylnicotine?
A3: Specific yield and purity data for the preparative column chromatography of 5-methylnicotine is not widely published. However, for the purification of synthetic nicotine analogs using flash column chromatography, yields can be high, often exceeding 80%, with purity levels typically above 95% as determined by analytical methods like HPLC or GC-MS. The final yield and purity will depend on the complexity of the crude mixture and the optimization of the chromatographic conditions.
Q4: Can I use reversed-phase chromatography for 5-methylnicotine purification?
A4: Yes, reversed-phase chromatography is a viable option, particularly for analytical separations of nicotine and its metabolites. For preparative scale, it can be more expensive than normal-phase chromatography. In reversed-phase systems, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with pH modifiers).
Q5: How can I visualize 5-methylnicotine on a TLC plate since it is not colored?
A5: 5-methylnicotine is not colored, but it can be visualized on a TLC plate using a UV lamp (if the compound is UV active) or by staining.[1] A common staining agent for nitrogen-containing compounds is potassium permanganate solution.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 5-methylnicotine.
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Strong interaction between the basic 5-methylnicotine and acidic silanol groups on the silica gel.[1] - Column overload. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to neutralize the acidic sites on the silica gel. - Use deactivated (end-capped) silica gel. - Reduce the amount of sample loaded onto the column. |
| Poor Separation of Impurities | - Inappropriate mobile phase polarity. - Column channeling due to improper packing. | - Optimize the mobile phase composition by running TLC with different solvent ratios to maximize the difference in Rf values between 5-methylnicotine and the impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended. |
| Compound Elutes Too Quickly (Low Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the petroleum ether to ethyl acetate ratio). |
| Compound Elutes Too Slowly or Not at All (High Rf) | - Mobile phase is not polar enough. - Compound may be irreversibly adsorbed to the stationary phase. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to petroleum ether ratio). - If the compound is still not eluting, consider adding a stronger solvent like methanol in a small percentage to the mobile phase. - For very strong adsorption, consider switching to a less acidic stationary phase like alumina. |
| Irregular Band Shape | - Uneven sample loading. - Cracks or channels in the stationary phase. | - Dissolve the crude sample in a minimal amount of the initial mobile phase and load it evenly onto the top of the column. - For poorly soluble samples, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column. - Repack the column carefully to ensure a homogenous bed. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of 5-Methylnicotine
This is a general guideline; specific parameters should be optimized based on the crude sample composition.
1. Materials:
-
Crude 5-methylnicotine
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: Petroleum ether/Ethyl acetate (start with a high ratio of petroleum ether, e.g., 9:1, and gradually increase the polarity)
-
Triethylamine (optional, as a modifier)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and developing solvents
-
UV lamp and/or potassium permanganate stain
2. Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude 5-methylnicotine in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand.
-
Gently add a small amount of fresh mobile phase to wash down any sample adhering to the column walls.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the 5-methylnicotine.
-
Combine the fractions containing the pure 5-methylnicotine.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
-
Data Presentation
Table 1: Hypothetical Purification of 5-Methylnicotine by Column Chromatography
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Petroleum Ether (+0.5% Triethylamine) | The gradient is optimized based on TLC analysis. Triethylamine is added to reduce peak tailing. |
| Crude Sample Loaded | 1.0 g | The loading capacity depends on the column size and separation difficulty. |
| Purified 5-Methylnicotine Yield | 0.85 g (85%) | Yields can vary based on the purity of the crude material. |
| Purity of Final Product | >98% (by HPLC) | Purity should be confirmed by an independent analytical method. |
| Rf of 5-Methylnicotine (30% EtOAc/Petroleum Ether) | ~0.35 | An ideal Rf for elution from the column. |
Visualizations
Caption: Workflow for the purification of 5-methylnicotine by column chromatography.
References
Reducing ion suppression in the analysis of 5-methylnicotine in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of 5-methylnicotine in urine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 5-methylnicotine?
Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte (5-methylnicotine) is reduced due to the presence of co-eluting matrix components from the urine sample.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2] Common interferences in urine that cause ion suppression include salts, urea, proteins, and phospholipids.[1]
Q2: What are the primary strategies to minimize ion suppression in my experiments?
To minimize ion suppression, a multi-faceted approach is recommended:
-
Effective Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove interfering matrix components before analysis.[3][1]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate 5-methylnicotine from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and choice of column.[3]
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering substances, thereby mitigating their suppressive effects.[4]
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) of 5-methylnicotine can help to compensate for signal loss due to ion suppression, improving the accuracy of quantification.
Q3: Which sample preparation technique is most effective for reducing ion suppression for 5-methylnicotine in urine?
The choice of sample preparation method depends on the required level of cleanliness, sample throughput, and available resources. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing a broad range of interferences.[5][6] Supported Liquid Extraction (SLE), a variation of LLE, offers the benefits of high analyte recovery without the risk of emulsion formation.[7] Protein precipitation is a simpler and faster method but may be less effective at removing all types of interferences.[4][8]
Troubleshooting Guide
Problem: I am observing a significantly lower signal for 5-methylnicotine in urine samples compared to my standards in a clean solvent.
This is a classic sign of ion suppression. The following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting decision tree for low analyte signal.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of 5-methylnicotine in urine.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methods developed for nicotine and its metabolites and is suitable for 5-methylnicotine.[5][9]
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Methodology:
-
Sample Pre-treatment: To 500 µL of urine, add the internal standard solution. Add 200 µL of 1M NaOH and vortex. Centrifuge the sample at 2000 x g for 5 minutes.[5]
-
SPE Cartridge Conditioning: Use a mixed-mode SPE cartridge (e.g., C8/SCX). Condition the cartridge by passing 250 µL of methanol followed by 250 µL of deionized water.[5]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 250 µL of deionized water to remove salts and other polar interferences.[5]
-
Elution: Elute the analytes with 30-50 µL of methanol.[5]
-
Final Preparation: The eluate can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for nicotine analysis in urine.[6]
Methodology:
-
Sample Preparation: In a glass vial, mix 250 µL of urine with 40 µL of the internal standard solution (in methanol) and 50 µL of 5N sodium hydroxide.[6]
-
Extraction: Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and stir vigorously for 1.5 minutes.[6]
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[6]
-
Collection: Transfer 1 mL of the organic (lower) layer to a clean HPLC vial.[6]
-
Evaporation and Reconstitution: Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen. Reconstitute the dried extract in 200 µL of water or the initial mobile phase.[6]
Protocol 3: Protein Precipitation
This is a rapid sample clean-up method, particularly useful for high-throughput applications.[4][8]
Methodology:
-
Pre-treatment: For total 5-methylnicotine analysis (including glucuronidated forms), incubate 100 µL of urine with β-glucuronidase enzyme solution overnight at 37°C. For free 5-methylnicotine, omit the enzyme and incubation.[10]
-
Spiking: Add 50 µL of the internal standard solution to the urine sample.[10]
-
Precipitation: Add cold acetone to the sample (typically at a 1:4 or 1:5 urine to acetone ratio). Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collection and Analysis: Carefully transfer the supernatant to an HPLC vial for injection into the LC-MS/MS system.
Quantitative Data on Method Performance
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Nicotine | Dispersive Liquid-Liquid Microextraction (DLLME) | 92.0 - 108.0 | Not Reported | [11][12] |
| Cotinine | Dispersive Liquid-Liquid Microextraction (DLLME) | 83.0 - 110.0 | Not Reported | [11][12] |
| Cotinine | Solid-Phase Extraction (C18) | 98 | Not Reported | [9] |
| Nicotine Metabolites | Protein Precipitation (Acetone) | 76 - 99 | Minimized with dilution | [4][8][10] |
| Nicotine-N'-oxide | Solid-Phase Extraction | 51.4 | Not Reported | [13] |
| Cotinine | Solid-Phase Extraction | 78.6 | Not Reported | [13] |
| Nornicotine | Solid-Phase Extraction | 78.8 | Not Reported | [13] |
Note: Matrix Effect (%) is often calculated as (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100. A value close to zero indicates minimal ion suppression or enhancement. The data presented here is for nicotine and its common metabolites and should be used as a general guide for 5-methylnicotine method development.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. [PDF] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined with Gas Chromatography-Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined with Gas Chromatography-Mass Spectrometry [ykxb.scu.edu.cn]
- 13. researchgate.net [researchgate.net]
Solving solubility issues of rac-5-Methylnicotine in aqueous buffers
This technical support center provides guidance on solving solubility issues of rac-5-Methylnicotine in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A: this compound is a racemic mixture of the 5-methyl derivative of nicotine. It is a tobacco alkaloid and a nicotine analog.[1] Based on its structural similarity to nicotine and general characteristics of alkaloids, it is expected to be a weak base.[2] Its solubility in aqueous solutions is pH-dependent. In its free base form, it is likely to have low water solubility but is expected to be more soluble in acidic conditions where it can form a protonated, more polar salt. A supplier notes its solubility in organic solvents such as chloroform (slightly), ethyl acetate, and methanol.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
Q3: What is the expected solubility of this compound in common buffers like PBS?
A: Specific quantitative solubility data for this compound in common aqueous buffers is not available in the public domain based on the conducted searches. However, for the closely related compound, racemic nicotine, the solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL. This value can be used as a rough starting point for your experiments, but the actual solubility of this compound may differ.
Q4: Can I use organic co-solvents to improve the solubility of this compound?
A: Yes, using a small amount of an organic co-solvent can aid in dissolving this compound. Solvents such as ethanol, DMSO, or DMF are often used to create a stock solution which can then be further diluted into your aqueous buffer.[1] However, it is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve completely | The pH of the buffer is too high (neutral or alkaline), leading to the compound being in its less soluble free base form. | 1. Lower the pH of the buffer. A pH below the estimated pKa (around 8.0, similar to nicotine) will favor the more soluble protonated form. Try adjusting the pH to 6.0-7.0 initially. 2. Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is minimal. |
| Precipitation occurs after initial dissolution | The buffer capacity is insufficient to maintain the desired pH upon addition of the compound. The final concentration of the compound exceeds its solubility limit at the given pH and temperature. | 1. Increase the buffer concentration to better maintain the pH. 2. Re-evaluate the required final concentration. It may be necessary to work at a lower concentration. 3. Gently warm the solution. Increased temperature can sometimes improve solubility, but be cautious of potential compound degradation. |
| Solution is cloudy or forms a suspension | The compound is not fully dissolved and is present as fine particles. | 1. Use sonication to aid in the dissolution process. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles, though this will reduce the effective concentration. 3. Follow the pH adjustment or co-solvent methods described above to achieve complete dissolution. |
Data Presentation
Table 1: Solubility of Racemic Nicotine (as a reference for this compound)
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~ 1 mg/mL | [1] |
| Ethanol | ~ 50 mg/mL | [1] |
| DMSO | ~ 30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~ 50 mg/mL | [1] |
Note: This data is for racemic nicotine, not this compound. It should be used as an estimation only.
Table 2: General Solubility of Alkaloids (for context)
| Form | Aqueous Solubility | Organic Solvent Solubility |
| Free Base | Low | High |
| Salt (Protonated) | High | Low |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound
-
Objective: To prepare a stock solution of this compound in an acidic aqueous buffer to ensure complete dissolution.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
In a volumetric flask, add approximately 80% of the final desired volume of deionized water.
-
While stirring, slowly add the weighed this compound to the water. It may not dissolve completely at this stage.
-
Carefully add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH.
-
Continue adding HCl until the compound is fully dissolved and the pH is in the acidic range (e.g., pH 4-5).
-
Once the compound is completely dissolved, add deionized water to reach the final volume.
-
This acidic stock solution can then be diluted into your final experimental buffer. Be mindful of the final pH of your working solution and adjust if necessary.
-
Protocol 2: Preparation of this compound Solution using an Organic Co-solvent
-
Objective: To prepare a stock solution of this compound using an organic co-solvent for subsequent dilution in aqueous buffer.
-
Materials:
-
This compound
-
Ethanol (or DMSO, DMF)
-
Desired aqueous buffer
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable vial.
-
Add a small volume of the chosen organic solvent (e.g., ethanol) to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved, creating a concentrated stock solution.
-
Perform a serial dilution of this stock solution into your pre-warmed (if necessary) aqueous buffer to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent in your working solution is below a level that could cause artifacts in your experiment (typically <1%).
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
Troubleshooting unexpected side reactions in rac-5-Methylnicotine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of rac-5-Methylnicotine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound starting from 5-methylnicotinic acid?
A common laboratory-scale synthesis involves a multi-step process:
-
Reduction of 5-methylnicotinic acid to 5-(hydroxymethyl)-3-methylpyridine.
-
Chlorination of 5-(hydroxymethyl)-3-methylpyridine to form 5-(chloromethyl)-3-methylpyridine hydrochloride.
-
N-alkylation and Cyclization to form the N-methylpyrrolidine ring, yielding this compound.
Q2: What are the most critical parameters to control during the synthesis?
Temperature, reaction time, and the purity of reagents and solvents are critical at each step to minimize side reactions and maximize yield. Anhydrous conditions are particularly crucial during the reduction with lithium aluminum hydride (LAH) and the chlorination step.
Q3: What are some of the expected major impurities in the final product?
Common impurities can include unreacted starting materials, intermediates from each step, and byproducts from side reactions. Specific potential impurities include 5-methyl-nornicotine, over-reduced products, and isomers formed during cyclization.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
Thin-layer chromatography (TLC) is suitable for monitoring reaction progress. For detailed analysis of the final product and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guides
Problem 1: Low yield in the reduction of 5-methylnicotinic acid to 5-(hydroxymethyl)-3-methylpyridine.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete reaction | Ensure the 5-methylnicotinic acid is fully dissolved before the addition of the reducing agent. Increase the reaction time or temperature moderately, monitoring by TLC. |
| Degradation of the reducing agent | Use fresh, high-quality lithium aluminum hydride (LAH). Ensure strictly anhydrous conditions, as LAH reacts violently with water.[1] |
| Formation of byproducts | Over-reduction to 3,5-dimethylpyridine can occur. Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction's exothermicity. |
| Product loss during workup | The product, 5-(hydroxymethyl)-3-methylpyridine, is polar and may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 2: Formation of significant impurities during the chlorination of 5-(hydroxymethyl)-3-methylpyridine.
Possible Causes and Solutions:
| Cause | Solution |
| Over-chlorination | Reaction with thionyl chloride can sometimes lead to the formation of dichlorinated byproducts. Use a controlled amount of thionyl chloride (typically 1.1-1.2 equivalents) and maintain a low reaction temperature. |
| Ring chlorination | Under harsh conditions, chlorination of the pyridine ring can occur. Avoid excessive heating and prolonged reaction times. |
| Formation of tars | The intermediate is reactive and can polymerize. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature. |
| Incomplete reaction | Ensure the starting material is fully consumed by monitoring with TLC. A small excess of the chlorinating agent may be necessary, but this should be optimized. |
Problem 3: Low yield or multiple products in the final cyclization step to form this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient N-alkylation | The reaction of 5-(chloromethyl)-3-methylpyridine with the pyrrolidinone precursor may be slow. Consider using a stronger base or a higher reaction temperature, while carefully monitoring for side reactions. The purity of the chloromethyl intermediate is crucial.[2] |
| Side reactions of the chloromethyl intermediate | 5-(chloromethyl)-3-methylpyridine is a reactive electrophile and can undergo self-polymerization or react with other nucleophiles present. Add the intermediate slowly to the reaction mixture containing the nucleophile. |
| Difficulties in the cyclization/reduction step | If a Dieckmann-type condensation is attempted, ensure a suitable base (e.g., sodium ethoxide) is used in an appropriate solvent. For reductive amination routes, optimize the choice of reducing agent and reaction conditions. |
| Isomerization | Depending on the reaction conditions, isomerization of the methyl group on the pyridine ring is a possibility, though less common. Characterize the final product thoroughly by NMR and MS to confirm the desired isomer. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 5-Methylnicotinic Acid
| Parameter | Potassium Permanganate Oxidation[3][4] | Hydrogen Peroxide Oxidation[4][5] |
| Starting Material | 3,5-Dimethylpyridine (3,5-Lutidine) | 3,5-Dimethylpyridine (3,5-Lutidine) |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂) |
| Solvent | Water | Concentrated Sulfuric Acid |
| Temperature | 25-45 °C | 110-150 °C |
| Reaction Time | 16-20 hours | 5-20 hours |
| Typical Yield | ~59% | >60% |
| Major Byproduct | 3,5-Pyridinedicarboxylic acid | 3,5-Lutidine-N-oxide (at lower temps) |
Experimental Protocols
Protocol 1: Synthesis of 5-(hydroxymethyl)-3-methylpyridine (Reduction of 5-Methylnicotinic Acid)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methylnicotinic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts through a pad of celite and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)-3-methylpyridine.
Protocol 2: GC-MS Analysis of this compound Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude this compound in a suitable solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Validating a Quantitative Method for rac-5-Methylnicotine
For researchers, scientists, and drug development professionals venturing into the analysis of chiral compounds like rac-5-Methylnicotine, establishing a robust and validated quantitative method is paramount. This guide provides a comparative overview of established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), that can be adapted and validated for the enantioselective quantification of this compound. The methodologies and performance data presented are based on successful applications for the chiral separation of nicotine and its analogues, offering a solid foundation for developing a specific method for this compound.
The successful separation and quantification of the enantiomers of this compound are critical for understanding its pharmacological and toxicological profile. The choice of analytical technique and the specific method parameters will directly impact the reliability and accuracy of the results. This guide explores the most common and effective approaches, detailing their experimental protocols and presenting key performance data to aid in method selection and validation.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a powerful and versatile technique for the separation of chiral compounds. The key to success lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several types of CSPs have proven effective for the analysis of nicotine and its derivatives.
Experimental Protocol: HPLC with Chiral Stationary Phase
A typical HPLC method for the chiral separation of nicotine analogues involves the following steps:
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent, such as the mobile phase, to a known concentration.
-
Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Chiral Column: Employ a chiral column, such as one with a derivatized cellulose or cyclodextrin-based stationary phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium formate) is commonly used. The exact composition may need to be optimized.[1][2]
-
Isocratic Elution: Maintain a constant mobile phase composition throughout the run.
-
Flow Rate: Set a flow rate appropriate for the column dimensions, typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a specific wavelength (e.g., 254 nm) or a mass spectrometer for enhanced sensitivity and selectivity.[3]
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine their respective concentrations.
Workflow for HPLC Method Development and Validation
Caption: A generalized workflow for developing and validating an HPLC method for the quantitative analysis of this compound.
Comparison of HPLC Chiral Stationary Phases
The choice of the chiral stationary phase is a critical factor in achieving successful enantioseparation. Below is a comparison of commonly used CSPs for nicotine and its analogues.
| Chiral Stationary Phase | Principle of Separation | Typical Mobile Phase | Advantages | Considerations |
| Derivatized Cellulose | Forms transient diastereomeric complexes with the enantiomers through hydrogen bonding and dipole-dipole interactions.[1] | Normal phase (e.g., hexane/ethanol) | Broad applicability, good resolution for many compounds. | Mobile phase selection can be complex. |
| Cyclodextrin-based | Inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin molecule.[2][3] | Reversed-phase (e.g., acetonitrile/water with buffer) | Good for separating compounds with aromatic rings. | Resolution can be sensitive to mobile phase composition and pH.[3] |
| Macrocyclic Glycopeptide | Multiple chiral selectors provide a variety of interactions (ionic, hydrogen bonding, inclusion).[1][2] | Polar organic or reversed-phase | Can achieve very fast separations.[1][2] | May be more expensive than other CSPs. |
Gas Chromatography (GC) for Chiral Separation
GC is another powerful technique for the separation of volatile and thermally stable chiral compounds. Similar to HPLC, chiral GC columns are employed to achieve enantiomeric resolution.
Experimental Protocol: GC with Chiral Column
A typical GC method for the chiral separation of nicotine analogues involves these steps:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization to a more volatile or thermally stable compound may be necessary for some analytes.
-
Chromatographic System: Use a gas chromatograph equipped with an injector, a temperature-programmable oven, and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
-
Chiral Column: Install a chiral capillary column, such as one coated with a cyclodextrin derivative.
-
Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, at a constant flow rate.
-
Temperature Program: Implement a temperature gradient to optimize the separation and analysis time.
-
Injection: Inject a small volume of the sample into the heated injector port.
-
Detection: Detect the separated enantiomers as they elute from the column.
-
Data Analysis: Integrate the peak areas to quantify each enantiomer.
Workflow for GC Method Development and Validation
Caption: A generalized workflow for developing and validating a GC method for the quantitative analysis of this compound.
Comparison of Chiral GC Columns
The selection of the appropriate chiral GC column is crucial for achieving baseline separation of the enantiomers.
| Chiral Stationary Phase | Principle of Separation | Typical Carrier Gas | Advantages | Considerations |
| Cyclodextrin Derivatives | Enantiomers exhibit different interactions with the chiral cavities of the cyclodextrin derivatives coated on the column wall.[1] | Helium, Hydrogen | High efficiency and resolution for a wide range of compounds. | Column bleed at high temperatures can be a concern. |
| Chirasil-Val | Dipeptide-based stationary phase that separates enantiomers through hydrogen bonding and steric interactions. | Helium, Hydrogen | Effective for the separation of amino acid derivatives and other specific compound classes. | May have a more limited application range compared to cyclodextrin phases. |
Method Validation Parameters
Once a suitable chromatographic method has been developed, it must be validated to ensure it is fit for its intended purpose. The following table outlines the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |
| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. | Rs ≥ 1.5 for baseline separation.[2] |
By leveraging the established methodologies for the chiral separation of nicotine and its analogues, researchers can efficiently develop and validate a robust quantitative method for this compound. Careful consideration of the choice of chromatographic technique, chiral stationary phase, and rigorous method validation will ensure the generation of high-quality, reliable data essential for research and drug development.
References
Comparative Analysis of Nicotine Antibody Cross-Reactivity with 5-Methylnicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of nicotine antibodies with 5-methylnicotine, a structurally similar analog. While direct experimental data on the cross-reactivity of commercially available nicotine antibodies with 5-methylnicotine is not extensively published, this document outlines the immunological principles governing antibody specificity and provides a framework for researchers to assess this cross-reactivity. The information presented here is based on established principles of antibody-hapten recognition and data from studies on nicotine analogs.
Principles of Nicotine Antibody Specificity
Nicotine is a small molecule (a hapten) and must be conjugated to a larger carrier protein to elicit a significant immune response and generate antibodies. The site on the nicotine molecule where the linker is attached to the carrier protein is a critical determinant of the resulting antibody's specificity. The immune system generates antibodies that recognize the parts of the hapten that are most exposed and distal to the linker attachment point.
Therefore, the cross-reactivity of a nicotine antibody with 5-methylnicotine will largely depend on the specific immunogen used to generate that antibody. 5-methylnicotine differs from nicotine by the addition of a methyl group at the 5-position of the pyridine ring.
Predicted Cross-Reactivity Based on Immunogen Structure
The following table provides a qualitative prediction of the cross-reactivity of nicotine antibodies with 5-methylnicotine based on the conjugation site of the nicotine hapten used for immunization.
| Hapten Conjugation Site | Predicted Cross-Reactivity with 5-Methylnicotine | Rationale |
| Pyrrolidine Ring (e.g., 1', 2', 3', 4'-positions) | High to Moderate | Antibodies generated with haptens linked through the pyrrolidine ring will primarily recognize the pyridine ring of nicotine. Since the modification in 5-methylnicotine is on the pyridine ring, some degree of cross-reactivity is expected. The addition of the methyl group may cause some steric hindrance, potentially reducing the binding affinity compared to nicotine. |
| Pyridine Ring (e.g., 6'-position) | Low to Negligible | When the hapten is linked through the pyridine ring, this part of the molecule is largely obscured from the immune system. The resulting antibodies will have higher specificity for the pyrrolidine ring. A modification on the pyridine ring, as in 5-methylnicotine, is less likely to be recognized by these antibodies. |
Experimental Determination of Cross-Reactivity
To quantitatively assess the cross-reactivity of a nicotine antibody with 5-methylnicotine, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.[1][2][3][4] This assay measures the ability of 5-methylnicotine to compete with a nicotine conjugate for binding to the nicotine antibody.
Experimental Protocol: Competitive ELISA
Materials:
-
96-well microtiter plate
-
Nicotine-protein conjugate (e.g., Nicotine-BSA) for coating
-
Nicotine antibody (the antibody to be tested)
-
5-Methylnicotine
-
Nicotine standard
-
Enzyme-conjugated secondary antibody (specific for the primary antibody's host species)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating:
-
Dilute the nicotine-protein conjugate in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a series of dilutions of the nicotine standard and 5-methylnicotine in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution of the standard or 5-methylnicotine with 50 µL of the diluted nicotine antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus nicotine concentration.
-
Determine the concentration of nicotine and 5-methylnicotine that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Nicotine / IC50 of 5-Methylnicotine) x 100
-
Visualizing the Workflow and Logic
Caption: Workflow for Competitive ELISA.
Caption: Hapten Structure and Specificity.
References
Unveiling the Potency of 5-Methylnicotine Isomers: A Comparative Analysis
For researchers and scientists navigating the nuanced landscape of nicotinic acetylcholine receptor (nAChR) agonists, understanding the subtle yet significant differences between stereoisomers is paramount. This guide provides a detailed comparison of the in vivo and in vitro potency of the two principal isomers of 5-methylnicotine: (2'S,5'R)-5-methylnicotine (trans) and (2'S,5'S)-5-methylnicotine (cis). This analysis is based on available experimental data, offering insights for drug development and neuropharmacological research.
The addition of a methyl group at the 5' position of the nicotine pyrrolidine ring creates two stereoisomers with distinct pharmacological profiles. The spatial orientation of this methyl group relative to the pyridyl ring dictates the molecule's interaction with nAChR subtypes, leading to significant disparities in their biological activity.
In Vitro Potency: A Tale of Two Isomers
Current research, primarily from in vitro studies utilizing voltage-clamp and radioligand binding techniques, reveals a stark contrast in the activity of the two 5-methylnicotine isomers at the major brain nAChR subtypes, α4β2 and α7.
The (2'S,5'R)-5-methylnicotine (trans) isomer demonstrates considerable activity, particularly at the α7 nAChR. In contrast, the (2'S,5'S)-5-methylnicotine (cis) isomer is largely inactive, displaying low binding affinity and a lack of agonist activity at both α4β2 and α7 receptors.[1][2] This suggests that the trans configuration is crucial for effective interaction with the α7 receptor binding site.
| Isomer | Receptor Subtype | Activity | Reference |
| (2'S,5'R)-5-methylnicotine (trans) | α7 nAChR | Considerable Agonist Activity | [1][2] |
| α4β2 nAChR | Poorly Tolerated | [1][2] | |
| (2'S,5'S)-5-methylnicotine (cis) | α7 nAChR | Low Affinity, Lacks Agonist Activity | [1][2] |
| α4β2 nAChR | Low Affinity, Lacks Agonist Activity | [1][2] |
In Vivo Potency: An Area for Future Investigation
Despite the clear differentiation in in vitro activity, there is a notable absence of publicly available quantitative in vivo data for the 5-methylnicotine isomers. Studies detailing the behavioral and physiological effects, such as locomotor activity, antinociception, or cardiovascular responses in animal models, are not readily found in the current scientific literature. This represents a significant knowledge gap and a promising avenue for future research to fully elucidate the pharmacological profile of these compounds.
Experimental Methodologies
The in vitro data presented is primarily derived from studies employing the following key experimental protocols:
Radioligand Binding Assays
This technique is utilized to determine the binding affinity of the 5-methylnicotine isomers to specific nAChR subtypes. The general workflow for such an assay is as follows:
Caption: Workflow for a radioligand binding assay.
This method allows for the determination of the inhibition constant (Ki), a measure of the binding affinity of the test compound (5-methylnicotine isomers) to the receptor.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional activity (agonist or antagonist properties) of the isomers at nAChRs expressed in Xenopus oocytes.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
By applying varying concentrations of the 5-methylnicotine isomers and measuring the resulting ion flow, researchers can determine the half-maximal effective concentration (EC50), a measure of the compound's potency as an agonist.
Conclusion and Future Directions
The available in vitro evidence strongly indicates that (2'S,5'R)-5-methylnicotine (trans) is the more potent of the two isomers, primarily acting as an agonist at the α7 nAChR. Conversely, (2'S,5'S)-5-methylnicotine (cis) appears to be pharmacologically inactive at the major brain nAChR subtypes.
The significant disparity in activity underscores the critical role of stereochemistry in the interaction between ligands and their receptors. However, the lack of in vivo data for these isomers represents a critical gap in our understanding of their overall pharmacological profile. Future research should prioritize in vivo studies to investigate the behavioral, physiological, and potential therapeutic effects of (2'S,5'R)-5-methylnicotine, given its promising in vitro activity at the α7 nAChR, a key target for cognitive enhancement and neuroprotective strategies.
References
A Head-to-Head Comparison of Chiral Columns for the Enantioseparation of 5-Methylnicotine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric composition of pharmacologically active compounds is a critical parameter in drug development, as stereoisomers can exhibit significantly different potencies and toxicological profiles. 5-methylnicotine, a nicotine analog, presents a chiral center requiring precise analytical methods for the separation and quantification of its enantiomers. This guide provides a head-to-head comparison of various chiral stationary phases (CSPs) commonly employed for the separation of nicotine and its analogs, offering a robust starting point for the method development of 5-methylnicotine enantioseparation. While specific quantitative data for 5-methylnicotine is limited in publicly available literature, the principles and successful applications for the closely related parent compound, nicotine, provide valuable insights.
Performance Comparison of Chiral Columns
The selection of an appropriate chiral column is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those with cellulose and amylose derivatives, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including nicotine and its analogs. The following table summarizes the performance of various chiral columns based on data from the separation of nicotine, which is structurally analogous to 5-methylnicotine.
| Chiral Column | Stationary Phase Type | Mode | Mobile Phase Example | Key Performance Characteristics (for Nicotine) |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Normal Phase | Hexane/Ethanol/Trifluoroacetic Acid/Triethylamine | Good resolution and efficiency for nicotine enantiomers.[1] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane/Ethanol/Diethylamine | High selectivity for a wide range of chiral compounds. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal/Reversed | Hexane/Ethanol or Methanol/Water | Versatile column with good performance in multiple mobile phase systems. |
| Chiralpak® AGP | α1-acid glycoprotein (protein-based) | Reversed Phase | Aqueous buffer/Methanol | Rapid and sensitive separations, often compatible with LC-MS.[1] |
| NicoShell™ | Modified macrocyclic glycopeptide | Supercritical Fluid (SFC) | CO₂/Methanol with additive | Fast analysis times with excellent resolution.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of nicotine, which can serve as a foundation for developing a method for 5-methylnicotine.
Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based Column
This protocol is a common starting point for the separation of basic compounds like nicotine and its derivatives.
-
Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of hexane, ethanol, trifluoroacetic acid (TFA), and triethylamine (TEA). A typical starting ratio is 85:15 (v/v) hexane:ethanol with the addition of 0.1% TFA and 0.1% TEA to improve peak shape and resolution.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the 5-methylnicotine standard in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Supercritical Fluid Chromatography (SFC) using a Polysaccharide-Based Column
SFC offers a "greener" and often faster alternative to HPLC for chiral separations.
-
Column: Chiralpak® IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate))
-
Mobile Phase: A mixture of supercritical CO₂ and a modifier such as methanol or isopropanol. A typical starting gradient is 5% to 40% modifier over 5-10 minutes. An additive like diethylamine (DEA) at 0.1-0.2% is often necessary for basic analytes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the 5-methylnicotine standard in the modifier solvent to a concentration of 1 mg/mL.
Experimental Workflow for Chiral Method Development
The process of developing a robust chiral separation method follows a logical progression from initial screening to final optimization. The following diagram illustrates a typical workflow.
Caption: A typical workflow for developing a chiral separation method.
Logical Relationship of Chiral Separation Components
The successful enantioseparation of a chiral molecule like 5-methylnicotine is dependent on the interplay between the analyte, the chiral stationary phase, and the mobile phase. This relationship is depicted in the diagram below.
References
Inter-Laboratory Validation of a rac-5-Methylnicotine Analytical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a rac-5-Methylnicotine analytical standard. It is designed to offer an objective comparison of this standard's performance with other alternatives, supported by detailed experimental protocols and comparative data. The validation process detailed below is essential for ensuring the reliability, reproducibility, and accuracy of analytical methods used in regulatory submissions, quality control, and research and development.
Introduction to this compound
This compound is a nicotine analog and a tobacco alkaloid.[1] As with other nicotine-related compounds, its accurate quantification is critical in various fields, including toxicology, pharmacology, and the development of new therapeutic agents. An analytical standard is a highly purified and well-characterized substance used as a reference in analytical procedures. The establishment of a robust and reliable analytical standard for this compound is paramount for obtaining accurate and reproducible analytical data across different laboratories and studies.
Inter-laboratory validation, also known as a round-robin study, is the ultimate test of the robustness of an analytical method and the reliability of an analytical standard.[2][3][4] It assesses the precision of an analytical procedure when performed by different analysts in different laboratories with different equipment.[2][4] This guide outlines a hypothetical inter-laboratory study to validate a new this compound analytical standard, comparing its performance across three independent laboratories.
Experimental Protocols
A detailed methodology is crucial for the successful inter-laboratory validation of an analytical standard. The following protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided to all participating laboratories.
Objective
To validate the this compound analytical standard by assessing its performance across three independent laboratories in terms of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Materials and Methods
-
Analytical Standard: this compound (Purity ≥ 99.5%)
-
Internal Standard (IS): this compound-d3
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Equipment:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Vortex mixer
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound-d3 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.
Sample Preparation
-
To 100 µL of the sample (e.g., plasma, urine, or a blank matrix for calibration standards), add 10 µL of the IS working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the compound's fragmentation)
-
This compound-d3: Precursor ion > Product ion (to be determined based on the compound's fragmentation)
-
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Caption: Workflow of the inter-laboratory validation process.
Comparative Data
The following tables summarize the hypothetical quantitative data from the inter-laboratory validation study.
Table 1: Purity Assessment of this compound Standard by High-Performance Liquid Chromatography (HPLC-UV)
| Laboratory | Batch A (%) | Batch B (%) | Alternative Standard (%) |
| Laboratory 1 | 99.8 | 99.7 | 99.5 |
| Laboratory 2 | 99.7 | 99.6 | 99.4 |
| Laboratory 3 | 99.9 | 99.8 | 99.6 |
| Mean | 99.8 | 99.7 | 99.5 |
| RSD (%) | 0.10 | 0.10 | 0.10 |
Table 2: Inter-Laboratory Precision and Accuracy for Quality Control (QC) Samples
| QC Level (ng/mL) | Laboratory | Accuracy (%) | Precision (RSD %) |
| Low (5 ng/mL) | Laboratory 1 | 102.3 | 4.1 |
| Laboratory 2 | 98.7 | 5.2 | |
| Laboratory 3 | 104.1 | 4.5 | |
| Inter-Lab Mean | 101.7 | 4.6 | |
| Mid (50 ng/mL) | Laboratory 1 | 99.5 | 3.2 |
| Laboratory 2 | 101.2 | 3.8 | |
| Laboratory 3 | 98.9 | 3.5 | |
| Inter-Lab Mean | 99.9 | 3.5 | |
| High (500 ng/mL) | Laboratory 1 | 100.8 | 2.1 |
| Laboratory 2 | 99.1 | 2.5 | |
| Laboratory 3 | 101.5 | 2.3 | |
| Inter-Lab Mean | 100.5 | 2.3 |
Table 3: Linearity and Range
| Laboratory | Calibration Range (ng/mL) | R² |
| Laboratory 1 | 1 - 1000 | 0.9992 |
| Laboratory 2 | 1 - 1000 | 0.9989 |
| Laboratory 3 | 1 - 1000 | 0.9995 |
| Mean R² | 0.9992 |
The data demonstrates high purity and consistency of the this compound standard across different batches and laboratories. The inter-laboratory precision and accuracy are well within the acceptable limits for bioanalytical method validation.
Hypothetical Signaling Pathway
This compound, as a nicotine analog, is hypothesized to act as an agonist at nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a potential signaling pathway initiated by the binding of this compound to a neuronal nAChR.
References
Validation of rac-5-Methylnicotine as a biomarker for tobacco exposure
For researchers, scientists, and drug development professionals, the accurate assessment of tobacco exposure is paramount. While a variety of biomarkers have been established and validated for this purpose, emerging compounds periodically draw interest. This guide provides a comprehensive comparison of established biomarkers of tobacco exposure with the current scientific standing of rac-5-Methylnicotine, presenting available data, experimental methodologies, and a critical evaluation of their utility.
At present, a thorough review of scientific literature reveals a significant lack of evidence to support the validation of this compound as a reliable biomarker for tobacco exposure. In stark contrast, several other compounds have undergone rigorous validation and are widely accepted and utilized in clinical and research settings. This guide will focus on a detailed comparison of these established biomarkers against the current, unvalidated status of this compound.
Established Biomarkers of Tobacco Exposure: A Quantitative Overview
The selection of an appropriate biomarker depends on the specific research question, including the desired window of detection and the type of tobacco product being assessed. The following table summarizes the key quantitative parameters of the most well-established biomarkers for tobacco exposure.
| Biomarker | Biological Matrix | Half-Life | Typical Cut-off for Smokers | Analytical Method |
| Cotinine | Urine, Blood, Saliva | 16-18 hours[1] | Urine: >100 ng/mL[2], Serum: >5 ng/mL[2] | LC-MS/MS, GC-MS |
| Anabasine | Urine, Saliva | 15.9 hours | Urine: >2 ng/mL | LC-MS/MS, GC-MS |
| Anatabine | Urine, Saliva | 9.6 hours | Urine: >2 ng/mL | LC-MS/MS, GC-MS |
| NNAL | Urine | 10-45 days[3][4] | Varies by study | LC-MS/MS |
This compound: An Unvalidated Candidate
Our extensive search for validation studies on this compound as a biomarker of tobacco exposure in human biological samples did not yield any substantive results. While the synthesis of 5-methylnicotine and related compounds has been described in the chemical literature, there is a lack of published research on:
-
Its presence and concentration in the biological fluids of tobacco users.
-
A clear dose-response relationship with tobacco intake.
-
Its metabolic pathway and half-life in the human body.
-
Validated analytical methods for its quantification in matrices like urine, blood, or saliva.
Therefore, a direct comparison of its performance with established biomarkers is not currently possible. The absence of this critical data means that this compound cannot be recommended for assessing tobacco exposure in a research or clinical setting.
Experimental Protocols for Established Biomarkers
Accurate and reproducible quantification of tobacco exposure biomarkers is essential. Below are detailed methodologies for the analysis of cotinine, anabasine, anatabine, and NNAL, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a widely accepted and highly sensitive and specific technique.[5][6]
LC-MS/MS Method for the Simultaneous Quantification of Cotinine, Anabasine, and Anatabine in Urine[3][5]
This method allows for the efficient and simultaneous measurement of multiple key tobacco alkaloids.
1. Sample Preparation (Hydrolysis and Protein Precipitation):
-
To 100 µL of urine sample, add 50 µL of an internal standard spiking solution (containing deuterated analogs of the analytes).
-
Add 1600 units of β-glucuronidase solution to hydrolyze glucuronidated metabolites.
-
Incubate the mixture overnight at 37°C.
-
Precipitate proteins and other matrix components by adding a sufficient volume of acetone.
-
Centrifuge the sample to pellet the precipitate.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its internal standard, ensuring high selectivity and sensitivity.
Experimental Workflow for Biomarker Analysis
References
- 1. Nicotine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of smoking cessation on biological monitoring markers in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 6. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Insecticidal Activity of Methylnicotine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insecticidal activity of methylnicotine analogs. The information is based on available experimental data to facilitate further research and development in this area.
Nicotine, a natural alkaloid found in tobacco plants, has long been recognized for its insecticidal properties. Its mode of action involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and death[1][2]. Efforts to develop safer and more effective insecticides have led to the synthesis and evaluation of numerous nicotine analogs, including various methylnicotine derivatives. This guide focuses on a comparative study of these analogs, presenting available data on their insecticidal efficacy, outlining experimental methodologies for their evaluation, and illustrating the key signaling pathways involved.
Quantitative Analysis of Insecticidal Activity
The direct comparison of the insecticidal activity of a wide range of methylnicotine analogs is limited in publicly available literature. However, data on the toxicity of nicotine against the green peach aphid, Myzus persicae, provides a baseline for comparison. One study established the IC50 (the concentration that inhibits the reproduction of 50% of the aphid population) for two different lineages of M. persicae, demonstrating variability in tolerance within the same species[3].
Structure-activity relationship (SAR) studies on nicotinoids and neonicotinoids, a broader class of insecticides that includes nicotine analogs, have shown that modifications to the nicotine molecule can significantly impact its insecticidal potency and selectivity. For instance, the addition of a chlorine atom at the 6-position of the pyridine ring can enhance binding affinity to insect nAChRs and increase hydrophobicity, leading to greater insecticidal activity[4]. Conversely, the ionization of the amino nitrogen in some nicotinoids can reduce hydrophobicity and limit their penetration into the insect central nervous system, resulting in lower activity[4].
| Compound | Insect Species | Metric | Value | Reference |
| Nicotine | Myzus persicae (green lineage) | IC50 | 20 µM | [3] |
| Nicotine | Myzus persicae (red lineage) | IC50 | 330 µM | [3] |
Experimental Protocols
To ensure the objective comparison of insecticidal activity, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the evaluation of insecticides like methylnicotine analogs.
Aphid Bioassay (Leaf-Dip Method)
This method is commonly used to determine the toxicity of insecticides to aphids.
1. Insect Rearing:
-
Maintain a susceptible laboratory colony of Myzus persicae on a suitable host plant (e.g., bell pepper or tobacco) under controlled conditions (e.g., 25 ± 2°C, 60 ± 5% relative humidity, 16:8 hour light:dark photoperiod).
2. Insecticide Solution Preparation:
-
Prepare a stock solution of the test compound (e.g., methylnicotine analog) in an appropriate solvent (e.g., acetone or ethanol).
-
Make a series of dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to create a range of test concentrations.
-
A control solution should be prepared with the solvent and surfactant only.
3. Bioassay Procedure:
-
Select healthy, uniform-sized leaves from the host plant.
-
Dip each leaf into a test solution for a standardized time (e.g., 10-15 seconds) with gentle agitation.
-
Allow the leaves to air-dry on a paper towel.
-
Place the treated leaves individually in petri dishes containing a moist filter paper to prevent desiccation.
-
Transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf using a fine paintbrush.
-
Seal the petri dishes with a ventilated lid.
4. Data Collection and Analysis:
-
Maintain the petri dishes under the same controlled conditions as insect rearing.
-
Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) or IC50 values using probit analysis.
Radioligand Binding Assay for nAChR Affinity
This assay determines the binding affinity of a compound to the target receptor.
1. Preparation of Insect Nerve Tissue:
-
Dissect the heads of the target insect (e.g., houseflies or cockroaches).
-
Homogenize the tissue in a chilled buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes containing the nAChRs.
-
Resuspend the membrane pellet in a fresh buffer.
2. Binding Assay:
-
In a reaction tube, combine the membrane preparation, a radiolabeled ligand that binds to nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine), and varying concentrations of the unlabeled test compound (methylnicotine analog).
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Insect Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The binding of methylnicotine analogs to insect nAChRs mimics the action of the natural neurotransmitter, acetylcholine. This interaction triggers the opening of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) into the neuron. The resulting depolarization of the postsynaptic membrane leads to the continuous firing of action potentials, causing hyperexcitation of the nervous system, followed by paralysis and death of the insect.
nAChR signaling pathway in insects.
Experimental Workflow for Insecticidal Activity Assessment
The following diagram illustrates a typical workflow for assessing the insecticidal activity of methylnicotine analogs.
Workflow for assessing insecticidal activity.
References
Assessing the Enantiomeric Purity of Commercially Available 5-Methylnicotine: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the enantiomeric composition of chiral molecules is paramount. This guide provides a framework for assessing the enantiomeric purity of commercially available 5-methylnicotine, a nicotine analog of growing interest. Due to a lack of publicly available comparative data from manufacturers, this guide focuses on empowering researchers to conduct their own analyses by providing detailed experimental protocols and a comparison of suitable analytical techniques.
The biological activity of nicotine and its analogs is often highly dependent on their stereochemistry. While racemic 5-methylnicotine is commercially available from suppliers such as Santa Cruz Biotechnology, the enantiomeric purity is not always specified.[1] Given the potential for different pharmacological profiles between enantiomers, verifying the enantiomeric composition of any purchased 5-methylnicotine is a critical step in ensuring the validity and reproducibility of research findings.
Comparison of Analytical Techniques for Chiral Separation
Several chromatographic techniques are well-established for the chiral separation of nicotine and its analogs, and these can be readily adapted for 5-methylnicotine. The choice of method will depend on available instrumentation, desired resolution, and sample throughput.
| Analytical Technique | Principle | Typical Chiral Stationary Phases (CSPs) | Common Mobile/Stationary Phases | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OJ-H, Chiralpak® AD-H), protein-based (e.g., α1-acid glycoprotein), or macrocyclic glycopeptide-based. | Normal Phase: Heptane/Isopropanol/DiethylamineReversed-Phase: Acetonitrile/Water with buffers (e.g., ammonium acetate) | High versatility and a wide range of available columns. Method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin phases like Chiraldex® G-TA). | Carrier gases: Helium or Hydrogen. | High resolution and sensitivity. Requires derivatization for non-volatile compounds, though 5-methylnicotine is sufficiently volatile. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase. | Similar to HPLC (polysaccharide-based CSPs are common). | Supercritical CO2 with a co-solvent (e.g., methanol, ethanol). | Faster separations and lower solvent consumption compared to HPLC. Can offer unique selectivity. |
Experimental Protocols
The following are detailed protocols for chiral HPLC and chiral GC methods that can be adapted for the analysis of 5-methylnicotine.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for nicotine enantiomer separation and is a starting point for the analysis of 5-methylnicotine.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column.
2. Reagents:
-
n-Heptane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
5-Methylnicotine sample
-
Racemic 5-methylnicotine standard (if available)
3. Chromatographic Conditions:
-
Mobile Phase: n-Heptane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the 5-methylnicotine sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for linearity assessment (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
If a racemic standard is available, prepare a solution at 0.5 mg/mL to determine the retention times of both enantiomers.
5. Analysis and Data Interpretation:
-
Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.
-
Inject the prepared sample solutions.
-
Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100
-
Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.
-
Chiral Gas Chromatography (GC) Protocol
This protocol is adapted from methods used for the chiral analysis of nicotine.
1. Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent cyclodextrin-based column.
2. Reagents:
-
Methanol (GC grade)
-
5-Methylnicotine sample
-
Racemic 5-methylnicotine standard (if available)
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C (FID) or MS transfer line at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
4. Sample Preparation:
-
Prepare a stock solution of the 5-methylnicotine sample in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of 100 µg/mL by diluting the stock solution with methanol.
-
If a racemic standard is available, prepare a solution at 100 µg/mL to determine the retention times of the enantiomers.
5. Analysis and Data Interpretation:
-
Inject the racemic standard to establish the retention times for the (R)- and (S)-5-methylnicotine enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (ee%) using the peak areas obtained from the chromatogram, as described in the HPLC protocol.
Experimental Workflow
The following diagram illustrates a logical workflow for a researcher to assess the enantiomeric purity of a commercially acquired 5-methylnicotine sample.
Caption: Workflow for assessing the enantiomeric purity of 5-methylnicotine.
By following the guidelines and protocols outlined in this guide, researchers can confidently determine the enantiomeric purity of their 5-methylnicotine samples, ensuring the integrity of their subsequent studies.
References
Correlating In Vitro Binding Affinity with In Vivo Behavioral Effects of 5-Methylnicotine: A Comparative Guide
This guide provides a comparative analysis of 5-methylnicotine and its parent compound, nicotine, focusing on their in vitro binding affinities for various nicotinic acetylcholine receptor (nAChR) subtypes and their corresponding in vivo behavioral effects. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of nicotinic ligands.
Data Presentation: In Vitro Binding Affinity and In Vivo Behavioral Effects
The following tables summarize the available quantitative and qualitative data for the in vitro binding affinity and in vivo behavioral effects of 5-methylnicotine and nicotine. It is important to note that comprehensive quantitative data for 5-methylnicotine is limited in the publicly available literature.
Table 1: In Vitro Binding Affinity of 5-Methylnicotine and Nicotine at nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Radioligand | Tissue/Cell Line | Reference |
| Nicotine | α4β2 | 0.1 - 10 | [³H]Nicotine, [³H]Epibatidine | Rodent brain membranes, HEK cells expressing human receptors | [1] |
| α7 | 1,000 - 10,000 | [¹²⁵I]α-Bungarotoxin | Rodent brain membranes, oocytes expressing human receptors | [2] | |
| α3β4 | 10 - 100 | [³H]Epibatidine | HEK cells expressing human receptors | [3] | |
| trans-5-Methylnicotine | α7 | Considerable activity (qualitative) | - | - | [2] |
| α4β2 | Less tolerated than at α7 (qualitative) | - | - | [2] | |
| cis-5-Methylnicotine | α7 | Low affinity (qualitative) | - | - | [2] |
| α4β2 | Low affinity, lacked agonist activity (qualitative) | - | - | [2] |
Table 2: In Vivo Behavioral Effects of Nicotine
| Behavioral Assay | Species | Dose Range (mg/kg, s.c.) | Observed Effects | Reference |
| Locomotor Activity | Rat | 0.1 - 0.8 | Initial hypoactivity followed by hyperactivity; dose-dependent effects.[4][5][6] | [4][5][6] |
| Elevated Plus Maze (Anxiety) | Mouse, Rat | 0.1 - 1.0 | Anxiogenic or anxiolytic effects depending on dose, duration of treatment, and timing of the test.[7][8][9][10] | [7][8][9][10] |
| Cognitive Function | Human, Rodent | - | Enhances attention, working memory, and fine motor skills. | [1] |
Note: Specific in vivo behavioral data for 5-methylnicotine was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 5-methylnicotine, nicotine) for specific nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]Nicotine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Test compound (competitor) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: Incubate the cell membranes or tissue homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium. Incubation time and temperature will vary depending on the receptor subtype and radioligand used.
-
Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Elevated Plus Maze
Objective: To assess anxiety-like behavior in rodents following the administration of a test compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., nicotine) or vehicle to the animals via the desired route (e.g., subcutaneous injection).
-
Testing: At a specified time after drug administration, place the animal in the center of the elevated plus maze, facing an open arm.
-
Observation: Allow the animal to explore the maze for a set period (typically 5 minutes). Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using video tracking software.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
In Vivo Behavioral Assay: Locomotor Activity
Objective: To measure the effect of a test compound on spontaneous locomotor activity in rodents.
Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Acclimation: Habituate the animals to the testing room before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Testing: Place the animal in the center of the open field arena.
-
Observation: Record the animal's locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using the automated system.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound has stimulant, depressant, or no effect on activity.
Mandatory Visualization
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: nAChR signaling cascade.
Experimental Workflow for In Vivo Behavioral Studies
Caption: In vivo behavioral study workflow.
References
- 1. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of nicotine on locomotor activity in non-tolerant and tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nicotine on elevated plus maze and locomotor activity in male and female adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and chronic nicotine on elevated plus maze in mice: involvement of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tolerance to nicotine's effects in the elevated plus-maze and increased anxiety during withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of rac-5-Methylnicotine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of rac-5-Methylnicotine, a nicotine analog. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. Due to its classification as a nicotine analog, this compound should be handled as an acute hazardous waste, following all applicable federal, state, and local regulations.
Core Principles of Hazardous Waste Management
The disposal of this compound is governed by the same stringent regulations as nicotine, which is classified as a P075 acute hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. The foundational principles for managing this type of chemical waste in a laboratory setting include:
-
Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of hazardous waste[4].
-
Proper Segregation: Never mix incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[5][6].
-
Designated Storage: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][5].
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name (this compound), and a description of the hazards (e.g., "Toxic")[1].
-
Secure Containment: Waste containers must be appropriate for the chemical, in good condition, and kept securely closed except when adding waste[4][5][7].
Quantitative Waste Accumulation Limits
Laboratories are subject to strict limits on the amount of acute hazardous waste that can be accumulated in a Satellite Accumulation Area. Exceeding these limits requires immediate action for waste removal.
| Waste Type | Maximum Accumulation Limit |
| Acute Hazardous Waste (Liquid) | 1 quart |
| Acute Hazardous Waste (Solid) | 1 kilogram |
| Total Hazardous Waste | 55 gallons |
Data sourced from University of Pennsylvania Laboratory Chemical Waste Management Guidelines.[4]
Once these limits are reached, the waste must be removed from the laboratory by the institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste transporter within three calendar days[4].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Experimental Phase: Waste Generation
-
Identify Waste Streams: At the outset of any experiment, identify all potential waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves), and rinsate.
-
Select Appropriate Containers: Use chemically compatible containers with secure, leak-proof screw caps[5][7]. Plastic containers are often preferred[4]. Ensure the container is appropriately sized for the expected volume of waste.
-
Label Waste Containers: Before adding any waste, label the container with "Hazardous Waste," "this compound," and the relevant hazard warnings (e.g., "Toxic").
Waste Accumulation and Storage
-
Segregate Waste: Collect different types of waste in separate, appropriately labeled containers. For instance, solid waste contaminated with this compound should be collected separately from liquid waste.
-
Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated SAA that is at or near the point of generation[4][5]. The SAA should be inspected weekly for any signs of leakage[5].
-
Keep Containers Closed: Waste containers must remain closed at all times, except when you are actively adding waste[4][5][6].
-
Monitor Accumulation Limits: Regularly check the volume of accumulated waste to ensure it does not exceed the regulatory limits (1 quart for liquids, 1 kg for solids)[4].
Disposal of Empty Containers
Containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent[6].
-
Collect Rinsate: The rinsate from this process is considered acute hazardous waste and must be collected in a properly labeled hazardous waste container[6].
-
Deface Labels: Once decontaminated, remove or deface the original labels on the container before disposal in the regular trash or recycling, as per institutional policy[6].
Arranging for Final Disposal
-
Contact EHRS: When a waste container is full or accumulation limits are approached, contact your institution's Environmental Health and Safety (EHRS) department to schedule a waste pickup[4].
-
Documentation: Ensure all necessary waste generation documentation is completed as required by your institution and the RCRA[7].
-
Off-Site Transport: The hazardous waste must be transported by a permitted hazardous waste transporter to a licensed treatment, storage, and disposal facility (TSDF)[1]. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain [8][9].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound waste management.
References
- 1. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 2. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 3. From Patch to Pouch: Navigating the Evolving Landscape of Nicotine Waste Regulations [smartersorting.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. digitalmedia.hhs.gov [digitalmedia.hhs.gov]
Navigating the Handling of rac-5-Methylnicotine: A Safety and Logistical Guide
Absence of specific safety data for rac-5-Methylnicotine necessitates a cautious approach, leveraging information from its structural analog, nicotine, to ensure laboratory safety. Researchers, scientists, and drug development professionals must adhere to stringent personal protective equipment (PPE) protocols, operational plans, and disposal methods to mitigate potential hazards.
As a tobacco alkaloid and a nicotine analog, this compound is anticipated to exhibit a toxicological profile similar to nicotine.[1] Given the high toxicity of nicotine, which is fatal if swallowed, in contact with skin, or if inhaled, a conservative approach treating this compound with the same level of hazard is essential for personnel safety.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on established guidelines for nicotine.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Latex) | To prevent dermal absorption, which is a significant route of nicotine exposure.[5] Gloves must be inspected before use and disposed of properly after handling the substance. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect against splashes and aerosols. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is expected, a respirator may be necessary. | To minimize the risk of inhalation, a primary route of nicotine toxicity.[3][5] |
Operational Plan: Safe Handling from Receipt to Disposal
A clear and concise operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed.
Handling and Experimental Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.
-
Avoid Aerosolization: Procedures that may generate aerosols should be minimized.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Disposal Plan: Environmental Responsibility
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. As nicotine is toxic to aquatic life with long-lasting effects, it is crucial to follow hazardous waste regulations.[4]
| Waste Stream | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, gloves) | Collect in a designated, sealed hazardous waste container and dispose of through the institution's hazardous waste program. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations. |
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for safely conducting experiments with this compound.
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship of Safety Measures
The core safety principles for handling hazardous chemicals like this compound are interconnected. The following diagram illustrates this relationship.
Caption: The relationship between risk assessment and control measures for achieving safe laboratory operations.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure research environment while advancing scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
